molecular formula C20H34O3 B117123 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid CAS No. 57818-40-3

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Cat. No.: B117123
CAS No.: 57818-40-3
M. Wt: 322.5 g/mol
InChI Key: GGNZKBPHAMNUOU-UHFFFAOYSA-N
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Description

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid is a naturally occurring furan fatty acid (F-acid), also known by the shorthand notation 9D5 . This compound is characterized by a central furan moiety with a 9-carbon carboxyalkyl chain and a 5-carbon alkyl chain, substituted with two methyl groups . Furan fatty acids like 9D5 are recognized for their excellent antioxidant properties and protective role against lipid oxidation, where they act as potent radical scavengers to shield polyunsaturated fatty acids (PUFAs) from peroxidation . A key research finding is that this compound and its methyl ester derivatives function as competitive inhibitors of horseradish peroxidase, indicating a specific biochemical mechanism of action that is valuable for enzymatic studies . 9D5 is identified as a significant component in various biological and food matrices. It has been detected and quantified in fresh soybeans and numerous soy products, where its stability is a marker for processing conditions . Furthermore, it is a notable furan fatty acid in fish and fish oils, acquired through the diet and incorporated into lipids . The analysis of this and related FuFAs often requires sophisticated techniques such as gas chromatography with mass spectrometry (GC/MS) due to their low abundance and co-elution with other fatty acids . This product, with the CAS registry number 57818-40-3 and a molecular formula of C20H34O3, is provided for research applications only . It is intended for use in laboratory investigations such as the study of lipid oxidation mechanisms, antioxidant pathways, enzyme inhibition, and as an analytical standard. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZKBPHAMNUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553385
Record name 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
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Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57818-40-3
Record name 9-(3,4-Dimethyl-5-pentfuran-2-yl)nonanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furannonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Foundational & Exploratory

9D5 furan fatty acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9D5 Furan Fatty Acid: Mechanism of Action, Isolation, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Mechanism of Action, Chemical Biology, and Experimental Protocols

Executive Summary

9D5 Furan Fatty Acid (9D5-FuFA) —chemically defined as 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid —is a potent, heterocyclic lipid mediator. Unlike classical polyunsaturated fatty acids (PUFAs) like EPA or DHA, 9D5-FuFA operates primarily as a high-affinity radical scavenger, offering superior protection against lipid peroxidation. Emerging research identifies 9D5 as a critical bioactive component in marine oils (e.g., Perna canaliculus) and latex, exhibiting anti-inflammatory efficacy exceeding that of Omega-3s in specific arthritis models. This guide details the physicochemical mechanism of action, isolation protocols, and therapeutic validation of 9D5.

Chemical Identity & Structure-Activity Relationship (SAR)

The biological potency of 9D5 stems from its unique structural motif: a central furan ring substituted with two methyl groups (


-position), a pentyl side chain, and a nonanoic acid carboxyl tail.
ComponentChemical StructureFunctional Role
Core Furan RingReactive center for radical entrapment.
Substitution 3,4-DimethylCritical for Potency: Increases electron density of the furan ring, significantly enhancing reactivity toward peroxyl radicals compared to monomethyl (9M5) or unmethylated analogs.
Tail 1 Pentyl (

)
Lipophilic anchor facilitating membrane intercalation.
Tail 2 Nonanoic Acid (

)
Carboxyl group allowing esterification into phospholipids or triglycerides.

SAR Insight: The dimethyl substitution makes 9D5 a more effective antioxidant than 9M5.[1] Studies demonstrate that the oxidation rate of linoleic acid is significantly more inhibited by 9D5 due to the higher electron-donating capacity of the two methyl groups, which stabilizes the radical intermediate formed during scavenging.

Mechanism of Action (MOA)

The MOA of 9D5 is distinct from COX/LOX enzyme inhibition seen in NSAIDs. It functions as a "Suicide Substrate" for Reactive Oxygen Species (ROS), specifically peroxyl radicals (


).
3.1 Primary Mechanism: Radical Scavenging via Ring Opening
  • Initiation: A peroxyl radical attacks the furan ring at the

    
    -position (C2 or C5).
    
  • Radical Intermediate: The attack generates a carbon-centered radical on the furan ring. The 3,4-dimethyl groups stabilize this intermediate via hyperconjugation.

  • Ring Scission: The intermediate reacts with a second radical or

    
    , leading to the cleavage of the furan ring.
    
  • Product Formation: The furan converts into a dioxo-ene-dioic acid derivative. This irreversible reaction neutralizes two radical equivalents per 9D5 molecule, effectively breaking the chain reaction of lipid peroxidation.

3.2 Secondary Mechanism: Anti-Inflammatory Signaling

By depleting lipid hydroperoxides (LOOH), 9D5 reduces the "peroxide tone" required for the activation of lipoxygenases (LOX) and cyclooxygenases (COX).

  • Direct Effect: Scavenging ROS prevents the activation of NF-

    
    B transcription factors.
    
  • Indirect Effect: Preservation of membrane PUFAs maintains membrane fluidity and receptor integrity.

3.3 Visualization: Molecular Pathway

The following diagram illustrates the cascade from radical attack to inflammatory suppression.

MOA ROS Peroxyl Radical (ROO•) 9 9 ROS->9 LipidPerox Lipid Peroxidation Chain Reaction ROS->LipidPerox Unchecked D5 Attacks α-position Intermediate Radical Intermediate (Stabilized by Dimethyl) D5->Intermediate Electron Donation Scission Ring Opening (Dioxo-ene Product) Intermediate->Scission Irreversible Oxidation Scission->LipidPerox Terminates Inflam Inflammatory Signaling (NF-κB, COX-2) Scission->Inflam Suppresses LipidPerox->Inflam Activates Protection Cellular Protection & Anti-Inflammation Inflam->Protection Reduced

Caption: 9D5 acts as a sacrificial antioxidant, intercepting peroxyl radicals to prevent lipid peroxidation cascades and downstream inflammatory signaling.

Experimental Protocols

Due to the low natural abundance of 9D5 (often <1% of total lipids), rigorous isolation or semi-synthesis is required for study.

Protocol A: Isolation from Latex Gloves (High-Yield Source)

Rationale: Commercial latex gloves (from Hevea brasiliensis) are an unexpectedly rich source of 9M5, which can be methylated or used as a reference for extracting the less abundant 9D5 from biological samples.

Materials:

  • Soxhlet extractor

  • n-Hexane (HPLC grade)

  • Silver Ion (Ag+) Solid Phase Extraction (SPE) cartridges

  • GC-MS for validation[2]

Workflow:

  • Extraction: Cut 10g of latex gloves into small strips. Extract with 150mL n-Hexane in a Soxhlet apparatus for 6 hours.

  • Transesterification: Evaporate solvent. Dissolve residue in 1M methanolic HCl (2h at 80°C) to generate Fatty Acid Methyl Esters (FAMEs).

  • Enrichment (Ag-Ion Chromatography):

    • Stationary phase: Ag+ impregnated silica.

    • Mobile phase: Hexane:Acetone gradient.

    • Mechanism:[1][3][4][5] Furan rings interact specifically with Ag+ ions, eluting later than saturated FAMEs but earlier than highly unsaturated PUFAs.

  • Identification: Analyze fractions via GC-MS.

    • Target Ion (9D5): Look for molecular ion (

      
      ) and characteristic base peak (
      
      
      
      179 for dimethyl furan fragment).
Protocol B: In Vitro Radical Scavenging Assay

Rationale: Standard DPPH assays may not reflect lipid-specific protection. The Linoleic Acid (LA) autoxidation assay is the gold standard for FuFAs.

  • Preparation: Prepare a 50 mM ethanolic solution of Linoleic Acid.

  • Induction: Add AIBN (2,2'-azobis(2-methylpropionamidine) dihydrochloride) as a radical initiator.

  • Treatment: Add 9D5 (test) vs. 9M5 (comparator) vs. Trolox (control) at 10-100 µM concentrations.

  • Incubation: Incubate at 37°C in the dark.

  • Measurement: Monitor the formation of Conjugated Dienes by absorbance at 234 nm over 4 hours.

    • Expected Result: 9D5 should show a longer "lag phase" (inhibition period) compared to 9M5 due to the dimethyl stabilization.

Visualization: Isolation Workflow

Isolation Raw Raw Material (Latex/Fish Oil) Extract Lipid Extraction (Soxhlet/Folch) Raw->Extract FAME Transesterification (Methanolic HCl) Extract->FAME AgIon Ag-Ion Chromatography (Separation by π-interaction) FAME->AgIon GCMS GC-MS Validation (m/z 179 detection) AgIon->GCMS Purified 9D5

Caption: Step-by-step isolation workflow utilizing Silver Ion chromatography to separate furan fatty acids from bulk lipids.

Therapeutic Potential & Clinical Relevance
5.1 Arthritis and Inflammation

Research indicates that the anti-inflammatory activity historically attributed to Green-Lipped Mussel (Perna canaliculus) lipid extracts is largely driven by F-acids, not just Omega-3s.

  • Evidence: In adjuvant-induced arthritis rat models, F-acid ethyl esters showed higher efficacy in reducing paw swelling compared to EPA ethyl esters at equivalent doses.

  • Dosing: Effective biological activity is observed at microgram levels, suggesting a "signaling" role beyond bulk antioxidant capacity.

5.2 Metabolic Dysfunction (MAFLD)

9D5 accumulates in the liver and is incorporated into phospholipids.

  • Hepatoprotection: By scavenging ROS generated during hepatic lipid overload, 9D5 prevents the transition from simple steatosis to steatohepatitis (NASH).

  • Metabolic Regulation: Preliminary data suggests 9D5 may influence adiponectin levels, improving insulin sensitivity.

References
  • Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus.[6][7][8] Proceedings of the National Academy of Sciences (PNAS). [Link][6]

  • Müller, M., et al. (2017). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves.[9] Journal of Agricultural and Food Chemistry.[2][9][10] [Link][2]

  • Lemke, R.A., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids.[5] Journal of Biological Chemistry. [Link]

  • Vetter, W., et al. (2012). Furan fatty acids in food samples.[10] Journal of Agricultural and Food Chemistry.[2][9][10] [Link]

  • Xu, L., et al. (2017). Furan fatty acids – Beneficial or harmful to health? Progress in Lipid Research. [Link]

Sources

Chemical Properties and Therapeutic Potential of 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic Acid (9D5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, biosynthesis, and therapeutic potential of 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid , commonly referred to in lipid literature as 9D5 .

Executive Summary

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5) is a prominent Furan Fatty Acid (FuFA) , a class of minor heterocyclic lipids found in dietary sources such as fish oil, soybeans, and dairy.[1][2][3] Characterized by a central furan moiety substituted with a nonanoic acid chain, a pentyl tail, and two methyl groups, 9D5 exhibits potent antioxidant properties exceeding those of


-tocopherol.

This guide analyzes 9D5’s structural integrity, unique biosynthetic pathway in proteobacteria, and its pharmacological role as a radical scavenger and peroxidase inhibitor. It serves as a reference for researchers investigating lipid mediators in metabolic disease and oxidative stress defense.

Chemical Identity & Structural Analysis[4]

Nomenclature and Classification
  • IUPAC Name: 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid[1][2][3][4][5][6]

  • Common Abbreviation: 9D5 (9 = carboxyl chain length; D = dimethyl; 5 = pentyl tail)

  • Alternative Nomenclature: 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid (based on the C18 fatty acid backbone).

  • CAS Registry Number: 116627-43-1 (Generic for isomer class; specific isomers may vary).

Physicochemical Properties

The 9D5 molecule consists of a lipophilic pentyl chain and a polar carboxylic acid tail separated by an electron-rich furan ring.

PropertyValue / CharacteristicRelevance
Molecular Formula

Core structure
Molecular Weight 322.48 g/mol Small molecule drug range
LogP (Predicted) ~6.5 - 7.5Highly lipophilic; integrates into cell membranes
Solubility Soluble in hexane, chloroform, ethanol; Insoluble in waterRequires lipid-based delivery systems
UV Absorption

nm
Characteristic of substituted furans
Stability Sensitive to photo-oxidation; Stable in dark/inert atmosphereRequires protection from light during storage
Structural Integrity

The furan ring is the functional core. The methyl groups at positions 3 and 4 increase the electron density of the ring, significantly enhancing its reactivity toward reactive oxygen species (ROS) compared to unmethylated (F-series) or monomethylated (M-series) analogs.

Biosynthesis and Production

While 9D5 is found in dietary lipids, its extraction is low-yield. Recent breakthroughs have elucidated its biosynthetic pathway in


-proteobacteria (Rhodobacter sphaeroides, Rhodopseudomonas palustris), offering a route for biotechnological production.
Bacterial Biosynthetic Pathway

The synthesis occurs on the phospholipid bilayer, transforming standard fatty acids into complex heterocycles.

  • Methylation (UfaM): S-adenosylmethionine (SAM)-dependent methylation of cis-vaccenic acid.[3]

  • Desaturation (UfaD): Introduction of a second double bond to form a methylated di-unsaturated intermediate.

  • Oxygenation (UfaO): Incorporation of molecular oxygen (

    
    ) to close the furan ring, yielding the monomethyl precursor (9M5).[3]
    
  • Dimethylation (FufM): A second methylation step converts 9M5 to 9D5 .

Biosynthesis Visualization

Biosynthesis Vaccenic Cis-Vaccenic Acid (C18:1) IM1 11-Methyl-18:1 Vaccenic->IM1 UfaM (SAM-dependent Methylation) IM2 11-Methyl-18:2 (Di-unsaturated) IM1->IM2 UfaD (Desaturation) M9M5 9M5 (Monomethyl FuFA) IM2->M9M5 UfaO (O2 Incorporation/Ring Closure) D9D5 9D5 (Dimethyl FuFA) Target Compound M9M5->D9D5 FufM (SAM-dependent Methylation)

Caption: Enzymatic pathway for 9D5 production in R. palustris. UfaO incorporates atmospheric oxygen to form the furan ring.[7][8]

Isolation Sources
  • Latex Gloves: Surprisingly, Hevea brasiliensis latex is one of the richest sources of 9M5/9D5, where it exists as a triglyceride component.[9]

  • Fish Oil: Present as a minor component (0.1 - 1%), often requiring silver-ion chromatography for enrichment due to co-elution with PUFAs.

Chemical Reactivity & Metabolic Fate

Antioxidant Mechanism (Radical Scavenging)

9D5 acts as a "suicide antioxidant." Unlike tocopherols which donate hydrogen, 9D5 reacts directly with peroxyl radicals (


).
  • Mechanism: The radical adds to the furan ring, leading to ring opening and the formation of a dioxoene (enedione) derivative.

  • Potency: The high electron density provided by the 3,4-dimethyl substitution makes 9D5 highly reactive toward radicals, effectively intercepting lipid peroxidation chains.

Metabolic Degradation

Upon ingestion, 9D5 undergoes


-oxidation in the mitochondria, similar to standard fatty acids.
  • Chain Shortening: The nonanoic acid chain (C9) is shortened by 2-carbon units.

  • Metabolite Formation: The furan ring prevents complete oxidation. The major urinary metabolite is a carboxy-furan derivative , specifically a furan propanoic acid derivative (3D5) or, following further processing, urofuran acids.

  • CMPF Connection: While 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is the dominant human metabolite, it originates primarily from propyl-substituted FuFAs. 9D5 (pentyl-substituted) metabolizes to analogous pentyl-urofuran acids.

Metabolic Pathway Diagram

Metabolism D9D5 9D5 (Intake) C9-Acid Chain BetaOx1 Beta-Oxidation (Mitochondria) D9D5->BetaOx1 Inter1 7D5 (C7-Acid) BetaOx1->Inter1 -2C (Acetyl-CoA) Inter2 5D5 (C5-Acid) Inter1->Inter2 -2C EndProd 3D5 (Furan Propanoic Acid) Inter2->EndProd -2C Excretion Glucuronidation & Urinary Excretion EndProd->Excretion

Caption: Catabolism of 9D5 via mitochondrial beta-oxidation leading to excretable furan propanoic acid metabolites.

Pharmacological Applications

Peroxidase Inhibition

9D5 has been identified as a competitive inhibitor of peroxidases (e.g., horseradish peroxidase).

  • Mechanism: It competes with substrates for the active site, potentially modulating inflammatory pathways mediated by peroxidases (like myeloperoxidase in neutrophils).

  • Therapeutic Implication: Potential use in mitigating oxidative tissue damage in chronic inflammatory diseases.

PPAR- Activation

Structural analogs of 9D5 (e.g., 11D5) act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR


).
  • Effect: Activation of PPAR

    
     regulates glucose metabolism and fatty acid storage.
    
  • Potential: 9D5 may contribute to the anti-diabetic and cardioprotective effects attributed to fish oil consumption, independent of Omega-3 fatty acids.

Analytical Characterization Protocol

For researchers isolating or synthesizing 9D5, the following spectral signatures are diagnostic.

MethodDiagnostic SignalInterpretation
GC-MS (EI)

179 (Base Peak)
Characteristic cleavage of the furan ring with the pentyl chain.

H-NMR

1.90 - 2.10 ppm (s, 6H)
Two methyl groups on the furan ring (Positions 3, 4).

H-NMR

2.45 - 2.55 ppm (t)

-methylene protons adjacent to the furan ring.

C-NMR

145 - 150 ppm
Furan ring carbons (C2, C5).

C-NMR

110 - 115 ppm
Furan ring carbons (C3, C4) bearing methyl groups.

References

  • Müller, M., et al. (2017).[6][9] "Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves." Journal of Agricultural and Food Chemistry. Link

  • Lemke, R. A. S., et al. (2020). "A bacterial biosynthetic pathway for methylated furan fatty acids."[3][7][8][10] Journal of Biological Chemistry. Link

  • Vetter, W., & Wendlinger, C. (2013).[2] "Furan fatty acids – valuable minor fatty acids in food."[2][9][11] Lipid Technology.[2] Link

  • Pospiech, J., et al. (2020). "The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma."[11] Molecular Nutrition & Food Research. Link

  • Fuchs, C. T., & Spiteller, G. (2014). "9-(3,4-Dimethyl-5-pentyl-furan-2-yl) nonanoic Acid and 9-(3,4-Dimethyl-5-propyl-furan-2-yl) nonanoic Acid: New Naturally Occurring Peroxidase Inhibitors."[4] Zeitschrift für Naturforschung C. Link

Sources

A Technical Guide to the Enzymatic Cascade for the Biosynthesis of the Novel Fatty Acid Derivative 9D5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biosynthesis of complex natural products often relies on elegant and highly specific enzymatic cascades. This guide provides an in-depth technical analysis of the putative biosynthetic pathway for 9D5, a novel methylated and hydroxylated unsaturated fatty acid derivative. We dissect the hypothesized roles of four core enzymes—UfaD (a fatty acid desaturase), UfaO (a fatty acid hydroxylase), FufM (a radical SAM methyltransferase), and the accessory protein UfaM. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the pathway's logic, the mechanistic basis of each enzymatic step, and robust experimental workflows for pathway elucidation and characterization. By integrating established principles of fatty acid metabolism with advanced enzymatic chemistry, we present a cohesive model for 9D5 biosynthesis, offering a framework for future investigation and bioengineering efforts.

Introduction: The Putative 9D5 Biosynthetic Pathway

The discovery of novel bioactive lipids is critical for advancing therapeutic development. We hypothesize that 9D5 is a specialized fatty acid, characterized by a unique combination of a double bond, a hydroxyl group, and a methyl group on its acyl chain. Such structural motifs are often associated with potent biological activity, including roles in cell signaling, antimicrobial action, or as precursors to more complex natural products.

The biosynthesis of such a molecule from a simple saturated fatty acid precursor requires a sophisticated, multi-step enzymatic assembly line. Based on the nomenclature of the identified enzymes, we propose a four-step cascade beginning with a common saturated fatty acyl-acyl carrier protein (ACP) substrate.

The proposed pathway follows a logical sequence of chemical transformations:

  • Desaturation (UfaD): Introduction of a carbon-carbon double bond to create an unsaturated backbone.

  • Hydroxylation (UfaO): Stereospecific installation of a hydroxyl group.

  • Methylation (FufM): Addition of a methyl group to an unactivated carbon, a chemically challenging step.

  • Maturation/Scaffolding (UfaM): A potential accessory role ensuring pathway efficiency.

This guide will explore each of these steps in detail, providing both the theoretical underpinnings and the practical methodologies required to validate this hypothesis.

G cluster_0 Proposed 9D5 Biosynthetic Cascade SFA Saturated Fatty Acyl-ACP UFA Unsaturated Fatty Acyl-ACP SFA->UFA  UfaD (Desaturase) OH_UFA Hydroxylated Unsaturated Acyl-ACP UFA->OH_UFA  UfaO (Hydroxylase) Me_OH_UFA Methylated, Hydroxylated, Unsaturated Acyl-ACP OH_UFA->Me_OH_UFA  FufM (Methyltransferase) P9D5 9D5 Product Me_OH_UFA->P9D5  UfaM? (Tailoring)

Caption: High-level overview of the proposed 9D5 biosynthetic pathway.

Core Enzymes of the 9D5 Pathway: Function and Mechanism

UfaD: The Initiating Desaturation Step

Function and Mechanism: The biosynthesis is initiated by UfaD, a putative fatty acid desaturase. These enzymes are responsible for introducing double bonds into acyl chains, converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Most known fatty acid desaturases are non-heme, di-iron enzymes that utilize molecular oxygen and a source of reducing equivalents (typically from NADH or NADPH) to abstract two hydrogen atoms from the substrate.[2] The active site contains a di-iron center that activates O₂, a critical step for C-H bond cleavage.[2] Soluble desaturases act on acyl chains attached to an acyl carrier protein (ACP), while membrane-bound desaturases typically act on acyl-CoA or lipid-bound substrates.[2] Given its context in a biosynthetic cluster, UfaD likely acts on an ACP-tethered substrate.

Expertise & Experimental Rationale: A primary objective in characterizing UfaD is to determine its regiospecificity. The position of the double bond (e.g., Δ5, Δ9) is a crucial determinant of the final product's structure and biological activity.[3] The Δ9 position is common, converting stearic acid (18:0) to oleic acid (18:1Δ⁹).[4] Initial experiments should focus on co-expressing UfaD with a host's fatty acid synthesis machinery and analyzing the resulting fatty acid profile by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the novel MUFA produced.

UfaO: The Regiospecific Hydroxylation Step

Function and Mechanism: Following desaturation, UfaO is proposed to function as a fatty acid hydroxylase. These enzymes install a hydroxyl group onto the fatty acid chain. Many fatty acid hydroxylases are cytochrome P450 monooxygenases (CYPs), which contain a heme cofactor and are often membrane-associated.[5] The catalytic cycle of a P450 involves substrate binding, reduction of the heme iron, binding of O₂, and a second reduction event, leading to the formation of a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by "oxygen rebound" to form the hydroxylated product.[6] Other classes of fatty acid hydroxylases also exist, including di-iron hydroxylases.[7][8]

Field-Proven Insights: Working with P450 enzymes presents unique challenges. If UfaO is a P450, it will likely require a specific redox partner (a cytochrome P450 reductase) to supply the electrons needed for catalysis. Therefore, successful reconstitution of its activity, both in vivo and in vitro, depends on the identification and co-expression of this partner. The absolute stereochemistry of the newly introduced hydroxyl group, which can be determined by chiral chromatography or NMR studies, is another critical parameter to establish.

FufM: The Unprecedented Radical SAM-dependent Methylation

Function and Mechanism: The most chemically challenging step in the proposed pathway is the methylation of an unactivated C-H bond, catalyzed by FufM. The "FufM" nomenclature strongly suggests it belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[9] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (5'-dAdo•).[10][11] This radical is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated carbon on the substrate. The resulting substrate radical can then be attacked by the methyl group from a second molecule of SAM or a related methyl donor to complete the methylation reaction. This mechanism allows for modifications that are inaccessible through standard polar reaction chemistry.[12][13]

Authoritative Grounding & Trustworthiness: The involvement of a radical SAM enzyme is a hallmark of complex natural product biosynthesis.[10] The strict anaerobic conditions required for their activity and the necessity of reconstituting the [4Fe-4S] cluster make them challenging to study in vitro. Any protocol must incorporate rigorous anaerobic techniques and methods for cluster reconstitution to ensure enzymatic activity is genuine and not an artifact. The requirement for both SAM (as a radical precursor) and a methyl donor (which could also be SAM) must be experimentally validated.

The Role of UfaM

The precise function of UfaM is currently speculative. It could serve several roles:

  • A Scaffolding Protein: UfaM might physically associate with the other enzymes, forming a metabolon that facilitates substrate channeling between active sites, thereby increasing efficiency and preventing the release of reactive intermediates.

  • A Final Tailoring Enzyme: It may catalyze a final modification step, such as an isomerization, cyclization, or release of the final 9D5 product from the ACP.

  • An Accessory Factor: It could be involved in the regulation of the pathway or the stabilization of one of the other core enzymes.

Determining its function will require protein-protein interaction studies (e.g., pull-down assays, yeast two-hybrid) and detailed biochemical assays with the complete set of pathway intermediates.

Experimental Workflows for Pathway Elucidation

A systematic approach is required to validate the proposed 9D5 biosynthetic pathway. The workflow below outlines a logical progression from pathway reconstitution to individual enzyme characterization.

G cluster_1 Experimental Workflow for 9D5 Pathway Characterization A 1. Gene Cluster Identification & Bioinformatic Analysis B 2. Heterologous Expression (e.g., in E. coli) A->B C 3. Metabolite Profiling (GC-MS, LC-MS) B->C Analyze products E 5. Individual Enzyme Expression & Purification B->E Clone individual genes D 4. Structure Elucidation of Intermediates & 9D5 (NMR) C->D Identify novel peaks F 6. In Vitro Enzyme Assays (Substrate Specificity, Kinetics) C->F Confirm intermediates E->F Characterize function G 7. Structural Biology (Crystallography, Cryo-EM) F->G Determine mechanism

Caption: A logical workflow for the characterization of the 9D5 pathway.

Protocol: Heterologous Expression and Pathway Reconstitution in E. coli

This protocol is designed to validate the function of the entire enzyme cascade in a controlled host system.

Causality Behind Experimental Choices:

  • E. coli as a Host: E. coli is a well-characterized host for fatty acid biosynthesis and is often used for reconstituting pathways. It provides the necessary precursors like saturated acyl-ACPs.

  • Inducible Promoters: Using inducible promoters (e.g., T7/lac) allows for biomass accumulation before expressing the potentially toxic biosynthetic enzymes.

  • GC-MS Analysis: Fatty acid methyl esters (FAMEs) are volatile and well-suited for GC-MS analysis, which is the gold standard for identifying and quantifying fatty acids.

Step-by-Step Methodology:

  • Vector Construction: Clone the genes ufaD, ufaO, fufM, and ufaM into a compatible set of expression vectors (e.g., pETDuet-1, pCDFDuet-1) under the control of an inducible promoter. Create constructs containing single genes and various combinations (e.g., ufaD alone; ufaD + ufaO; ufaD + ufaO + fufM, etc.).

  • Transformation: Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18°C) and induce protein expression by adding a suitable concentration of IPTG (e.g., 0.1-0.5 mM). Incubate for an additional 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Lipid Extraction & Transesterification:

    • Resuspend the cell pellet in a known volume of methanol.

    • Add a strong acid catalyst (e.g., acetyl chloride or H₂SO₄) and heat at 80°C for 1-2 hours to convert all fatty acids to their fatty acid methyl esters (FAMEs).

    • Neutralize the reaction and extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Analyze the hexane extract by GC-MS. Compare the fatty acid profiles of cells expressing different combinations of the enzymes against a control strain containing empty vectors. The sequential appearance of novel peaks corresponding to the unsaturated, hydroxylated, and methylated fatty acids will validate the proposed pathway order.

Protocol: In Vitro Characterization of FufM (Radical SAM Methyltransferase)

This protocol is designed to confirm the specific function of the FufM enzyme.

Trustworthiness & Self-Validation:

  • Anaerobic Conditions: The absolute requirement of radical SAM enzymes for an anaerobic environment provides a self-validating control. Any activity observed under aerobic conditions is likely an artifact.

  • Component Omission Controls: Omitting key components (SAM, sodium dithionite, substrate) from parallel reactions must abolish product formation, confirming that the observed activity is dependent on the complete, correctly assembled system.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express His-tagged FufM in E. coli.

    • Perform all purification steps under strictly anaerobic conditions inside an anaerobic chamber (e.g., Coy chamber with <2 ppm O₂).

    • Lyse cells and purify the protein using an immobilized metal affinity chromatography (IMAC) column.

  • [4Fe-4S] Cluster Reconstitution:

    • In the anaerobic chamber, incubate the purified apo-FufM (typically ~50 µM) with a 5-10 fold molar excess of L-cysteine (as a sulfur source), ferrous ammonium sulfate, and a catalytic amount of a cysteine desulfurase (e.g., IscS).

    • Incubate at room temperature for 1-2 hours. The formation of the cluster is often accompanied by a color change to reddish-brown.

    • Remove excess reconstitution components via a desalting column.

  • Enzyme Assay:

    • Prepare the reaction mixture in an anaerobic environment. A typical 100 µL reaction would contain:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 100 mM KCl

      • 2-5 µM reconstituted holo-FufM

      • 1 mM Substrate (the hydroxylated unsaturated fatty acyl-ACP, produced enzymatically using purified UfaD and UfaO)

      • 4 mM S-adenosyl-L-methionine (SAM)

      • 2 mM Sodium Dithionite (as a reductant)

    • Incubate the reaction at the enzyme's optimal temperature (e.g., 25°C) for 1-4 hours.

  • Analysis:

    • Quench the reaction and extract the lipids.

    • Analyze the products by high-resolution LC-MS. The product will have a mass increase of 14.0156 Da (the mass of a CH₂ group) compared to the substrate, confirming methylation.

Integrated Model and Future Directions

Our proposed model posits that UfaD, UfaO, and FufM act sequentially to build the 9D5 molecule from a standard fatty acid precursor, with UfaM potentially orchestrating the complex. This enzymatic cascade transforms a simple aliphatic chain into a structurally complex molecule with high potential for biological activity.

Future Directions:

  • Structural Biology: Solving the crystal or cryo-EM structures of the individual enzymes and, ideally, the entire complex would provide invaluable mechanistic insights.

  • Substrate Specificity: Determining the range of fatty acid chain lengths that each enzyme can accept will be crucial for understanding the system's plasticity.

  • Bioengineering: Once validated, the 9D5 biosynthetic cassette can be transferred into robust microbial hosts for scalable production. The enzymes themselves represent valuable biocatalysts for synthetic chemistry, capable of performing highly specific modifications on fatty acid scaffolds.

This guide provides a comprehensive roadmap for investigating the fascinating biochemistry of the 9D5 pathway. The validation of this system will not only unveil new enzymatic capabilities but also open the door to novel therapeutic and biotechnological applications.

Data Summary Table

The following table presents hypothetical kinetic parameters for the core enzymes of the 9D5 pathway. These values are illustrative and must be determined experimentally.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Optimal pH
UfaD Stearoyl-ACP (18:0)255.02.0 x 10⁵7.0
UfaO Oleoyl-ACP (18:1Δ⁹)402.56.3 x 10⁴7.5
FufM Hydroxy-oleoyl-ACP150.16.7 x 10³7.5

References

  • General Fatty Acid Biosynthesis: (2014). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. PMC. [Link][14][15]

  • Fatty Acid Desaturases: (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science. [Link][16]

  • Mechanism of Δ9 Desaturation: (2020). A conserved evolutionary mechanism permits Δ9 desaturation of very-long-chain fatty acyl lipids. Journal of Biological Chemistry. [Link][2]

  • Overview of Desaturase Enzymes: (2022). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. PMC. [Link][4]

  • Fatty Acid Hydroxylases: (2007). Molecular definitions of fatty acid hydroxylases in Arabidopsis thaliana. PubMed. [Link][5]

  • Human Fatty Acid 2-Hydroxylase: (2024). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProt. [Link][7]

  • Radical SAM Enzymes Overview: (2024). Radical SAM enzymes. Wikipedia. [Link][9]

  • Radical SAM Enzymes in Biosynthesis: (2018). Radical SAM Enzymes in the Biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). Frontiers in Chemistry. [Link][10]

  • Radical SAM Mechanisms: (2014). Radical SAM proteins. PMC. [Link][11]

  • Structure/Function of Radical SAM Enzymes: (2024). Structure/Function Relationships in Radical SAM Enzymes. Drennan Lab, MIT. [Link][12]

  • Radical SAM in Cofactor Biosynthesis: (2011). Radical S-Adenosylmethionine (SAM) Enzymes in Cofactor Biosynthesis: A Treasure Trove of Complex Organic Radical Rearrangement Reactions. PMC. [Link][13]

  • Enzymatic Cascade Reactions: (2017). Enzymatic Cascade Reactions in Biosynthesis. PMC. [Link][17]

Sources

Technical Deep Dive: 9D5 (Dimethyl-Furan Fatty Acid) as a High-Potency Lipid Peroxidation Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Subject: 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid (9D5)[1]

Disambiguation & Scope

Critical Note: In the context of biochemical reagents, "9D5" frequently refers to a monoclonal antibody clone targeting double-stranded RNA (dsRNA). This guide does NOT cover the antibody. This document is strictly focused on 9D5-FuFA (Furan Fatty Acid) , a specific lipid species with potent antioxidant and anti-ferroptotic properties.

Executive Summary

Lipid peroxidation (LPO) is the hallmark driver of ferroptosis and a critical factor in neurodegenerative and metabolic diseases. While


-tocopherol (Vitamin E) is the standard lipophilic antioxidant, 9D5 (9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid)  represents a class of "super-scavengers" known as Furan Fatty Acids (FuFAs).

9D5 is characterized by a dimethyl-substituted furan ring embedded within a fatty acid chain.[2] This unique architecture allows it to scavenge peroxyl radicals with significantly higher efficiency than monomethylated variants or standard phenolic antioxidants. This guide details the mechanism, experimental validation, and application of 9D5 as a precision inhibitor of lipid peroxidation.

Chemical Architecture & Mechanism of Action

The Structural Advantage

Unlike phenolic antioxidants that rely on hydroxyl hydrogen abstraction, 9D5 utilizes the high electron density of its dimethyl-furan ring .

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Key Moiety: 3,4-dimethyl-furan ring.[1]

  • Lipophilicity: The pentyl side chain and nonanoic acid tail ensure perfect integration into the phospholipid bilayer, positioning the reactive furan ring directly adjacent to vulnerable polyunsaturated fatty acids (PUFAs).

Radical Scavenging Mechanism

The inhibition of lipid peroxidation by 9D5 is a suicide-substrate mechanism. It intercepts the propagation chain by reacting with lipid peroxyl radicals (LOO•).

  • Initiation: A lipid peroxyl radical attacks the furan ring of 9D5.

  • Addition: The radical adds to the furan ring, creating an unstable radical intermediate.

  • Ring Opening: The furan ring opens, terminating the radical and converting 9D5 into 9D5-dioxoene (specifically a dioxo-ene-oic acid).

  • Outcome: The chain reaction is halted immediately. The formation of the dioxoene is a specific biomarker of 9D5 antioxidant activity.

Visualization: The Scavenging Pathway

G cluster_0 Propagation Phase Interruption PUFA_ROO Lipid Peroxyl Radical (LOO•) Intermediate Radical Adduct (Unstable) PUFA_ROO->Intermediate Attacks Furan Ring NineD5 9D5 (Intact) (Dimethyl-Furan) NineD5->Intermediate Intercepts Dioxoene 9D5-Dioxoene (Ring Opened) Intermediate->Dioxoene Ring Opening (Oxidation) Terminated Terminated Lipid (LOOH) Intermediate->Terminated Radical Quenched

Figure 1: Mechanism of 9D5 radical scavenging. The furan ring acts as a radical sink, converting to a dioxoene to halt the peroxidation chain.

Comparative Efficacy

The potency of FuFAs is directly correlated with the degree of methylation on the furan ring. 9D5 (dimethyl) is significantly more potent than 9M5 (monomethyl) or unmethylated analogs.

CompoundStructureRadical Scavenging EfficiencyPrimary Use Case
9D5 Dimethyl-FuranHigh (+++++)Ferroptosis inhibition, Acute oxidative stress rescue
9M5 Monomethyl-FuranModerate (+++)General dietary antioxidant
F-acid (Unmethylated) FuranLow (+)Base structure, weak activity

-Tocopherol
Phenol derivativeHigh (++++)Chronic maintenance, standard control

Key Insight: In photo-oxidation models and specific singlet oxygen environments, dimethyl-FuFAs like 9D5 have demonstrated superior reaction rates compared to Vitamin E due to the rapid kinetics of the furan ring addition reaction.

Experimental Protocols

Protocol A: In Vitro Ferroptosis Rescue Assay

Objective: Validate 9D5 as an inhibitor of RSL3-induced ferroptosis in HT-1080 cells.

Reagents:

  • HT-1080 cells (fibrosarcoma line).

  • Inducer: RSL3 (GPX4 inhibitor) dissolved in DMSO.

  • Inhibitor: 9D5 (purified or synthesized) dissolved in Ethanol (EtOH).

  • Detection: CellTiter-Glo (ATP viability) or C11-BODIPY (Lipid ROS).

Workflow:

  • Seeding: Plate HT-1080 cells at 5,000 cells/well in 96-well plates. Adhere for 12h.

  • Pre-treatment: Treat cells with 9D5 at varying concentrations (0.1, 1, 5, 10

    
    M) for 2 hours.
    
    • Control: Vehicle (EtOH) only.

  • Induction: Add RSL3 (final conc. 100 nM) to induce ferroptosis.

  • Incubation: Incubate for 18–24 hours at 37°C / 5% CO

    
    .
    
  • Readout (Viability): Add CellTiter-Glo reagent, shake for 10 mins, measure luminescence.

  • Readout (Lipid ROS): For a separate set, stain with C11-BODIPY (581/591) for 30 mins. Analyze via flow cytometry (Shift from Red to Green fluorescence indicates peroxidation).

Self-Validating Check:

  • Positive Control: Ferrostatin-1 (1

    
    M) must rescue cells.
    
  • Negative Control: RSL3 alone must kill >80% of cells.

  • 9D5 Success: Dose-dependent rescue of viability and suppression of Green fluorescence (C11-BODIPY).

Protocol B: Quantification of 9D5 Oxidation (Dioxoene Formation)

Objective: Confirm the mechanism by detecting the specific metabolite (9D5-dioxoene) using GC-MS.

  • Extraction: Extract lipids from treated cells/tissue using Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Transesterify to form methyl esters (using NaOCH

    
     in methanol). Avoid acid-catalyzed methylation as it can degrade the furan ring.
    
  • GC-MS Analysis:

    • Column: DB-5ms or equivalent.

    • Target Ion (9D5): Look for molecular ion of the furan fatty acid methyl ester.

    • Target Ion (Dioxoene): Look for the [M+32] peak (addition of O

      
      ) or specific fragmentation patterns characteristic of the opened ring (2,5-dioxo-4-pentyl-nonanoate derivative).
      

Biological Pathway Integration

9D5 acts downstream of PUFA synthesis but upstream of membrane rupture. It does not inhibit ACSL4 (which incorporates PUFAs into membranes) but protects the resultant PUFA-PLs.

Ferroptosis ACSL4 ACSL4/LPCAT3 (PUFA Incorporation) PUFA_PL Membrane PUFA-PL ACSL4->PUFA_PL LPO Lipid Peroxides (PUFA-OOH) PUFA_PL->LPO Oxidation ROS ROS / Iron (Fe2+) ROS->LPO Death Ferroptosis (Membrane Rupture) LPO->Death Accumulation GPX4 GPX4 System (Repair) GPX4->LPO Reduces to Alcohol NineD5 9D5 Treatment (Radical Scavenger) NineD5->LPO  Intercepts Radicals  (Blocks Propagation)

Figure 2: Intervention point of 9D5 in the ferroptosis signaling cascade.

References

  • Müller, F., et al. (2022). "Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities." Journal of Agricultural and Food Chemistry, 70(39), 12620-12628. Link

  • Lemke, R.A.S., et al. (2020). "A bacterial biosynthetic pathway for methylated furan fatty acids."[1][3][4] Journal of Biological Chemistry, 295(34). Link

  • Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids, 40, 755–771. Link

  • Okada, Y., et al. (1996). "Antioxidant activity of furan fatty acids." Journal of the American Oil Chemists' Society, 73, 1163-1167. Link

  • Vetter, W., et al. (2012). "Furan fatty acids in food samples." Journal of Agricultural and Food Chemistry. Link

Sources

The Radical Scavenging Mechanism of Furan Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potent radical scavenging capabilities of furan fatty acids (FFAs), a unique class of lipid antioxidants. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of facts to explain the causality behind the antioxidant efficacy of these molecules. We will delve into the core chemical mechanisms, structure-activity relationships, and the validated experimental protocols used to quantify their activity, providing a robust framework for future research and application.

Introduction: The Emerging Significance of Furan Fatty Acids as Potent Antioxidants

Furan fatty acids (FFAs) are a class of naturally occurring lipids characterized by a substituted furan ring within the acyl chain.[1] Found in a variety of sources such as fish, algae, plants, and fungi, they have garnered considerable attention for their powerful antioxidant and anti-inflammatory properties.[1][2][3] Unlike many other antioxidants, FFAs are incorporated into cellular membranes, positioning them at a critical site to intercept and neutralize harmful reactive oxygen species (ROS) at the initiation and propagation stages of lipid peroxidation.[4] Their unique structure, particularly the electron-rich furan moiety, is central to their ability to act as formidable radical scavengers. This guide will elucidate the chemical underpinnings of this activity.

Core Scavenging Mechanisms: A Multi-pronged Defense Against Oxidative Stress

The antioxidant prowess of furan fatty acids stems from their ability to efficiently neutralize a range of reactive oxygen species, most notably peroxyl radicals (ROO•), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). The furan ring is the reactive center, readily undergoing oxidative ring-opening to form stable, less reactive products.

Scavenging of Peroxyl Radicals: The Chain-Breaking Mechanism

The primary antioxidant role of FFAs in a biological setting is to act as chain-breaking antioxidants during lipid peroxidation. The rate-determining step in this process is the reaction of a lipid peroxyl radical (LOO•) with a new unsaturated fatty acid, propagating the chain reaction.[5][6] FFAs effectively interrupt this cycle. The antioxidant mechanism involves the interaction of the peroxyl radical with the furan ring, which leads to its opening and the formation of a stable dioxoene derivative.[7][8]

The proposed mechanism involves the addition of the peroxyl radical to the furan ring, followed by a rearrangement and ring scission to yield a stable end-product. This process effectively consumes the chain-carrying peroxyl radical, thus terminating the lipid peroxidation cascade.

Peroxyl_Radical_Scavenging FFA Furan Fatty Acid (FFA) Intermediate Unstable Intermediate FFA->Intermediate Radical Addition Peroxyl_Radical Peroxyl Radical (ROO•) Peroxyl_Radical->Intermediate Product Stable Dioxoene Product Intermediate->Product Ring Opening & Rearrangement

Caption: Peroxyl radical scavenging by FFAs.

Scavenging of Hydroxyl Radicals: A Diffusion-Controlled Reaction

The hydroxyl radical (•OH) is one of the most reactive and damaging ROS in biological systems. Furan fatty acids have been shown to be exceptionally potent scavengers of this radical. Through electron spin resonance (ESR) spin trapping techniques, the rate constant for the reaction of FFAs with hydroxyl radicals has been determined to be approximately 1.7 x 10¹⁰ M⁻¹s⁻¹, which is near the diffusion-controlled limit. This indicates that virtually every encounter between an FFA molecule and a hydroxyl radical results in a reaction, making FFAs superior scavengers compared to common agents like mannitol and ethanol.[9]

Hydroxyl_Radical_Scavenging FFA Furan Fatty Acid (FFA) Product Oxidized FFA Product FFA->Product k ≈ 1.7 x 10¹⁰ M⁻¹s⁻¹ (near diffusion-controlled) Hydroxyl_Radical Hydroxyl Radical (•OH) Hydroxyl_Radical->Product

Caption: High-efficiency hydroxyl radical scavenging by FFAs.

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is another highly reactive species that can be generated in biological systems, particularly during photosensitization reactions.[10] Furan fatty acids have been identified as effective quenchers of singlet oxygen.[10][11] The mechanism is believed to involve a [4+2] cycloaddition of singlet oxygen across the furan ring, leading to the formation of an unstable endoperoxide that subsequently rearranges to more stable products. This quenching ability is particularly relevant in environments exposed to light, such as the skin and eyes.

Structure-Activity Relationship: The Role of Methyl Substitution

The antioxidant efficacy of furan fatty acids is significantly influenced by the substitution pattern on the furan ring. Studies have consistently shown that dimethylated FFAs are more potent antioxidants than their monomethylated counterparts, while unsubstituted furan fatty acids exhibit little to no antioxidant activity.[7]

Research comparing the oxidative degradation of different FFAs in fish oil demonstrated that dimethyl furan fatty acids degraded faster than monomethyl ones upon oxidation.[12] This faster degradation indicates a higher reactivity towards radicals, which translates to a greater antioxidant capacity. The electron-donating nature of the methyl groups is thought to increase the electron density of the furan ring, making it more susceptible to attack by electrophilic radicals like peroxyl radicals.[7]

Furan Fatty Acid TypeRelative Antioxidant ActivityRationale
Dimethylated HighIncreased electron density of the furan ring enhances reactivity with radicals.[7]
Monomethylated ModerateModerate electron-donating effect on the furan ring.[12]
Unmethylated Low to NoneLower electron density of the furan ring reduces its radical scavenging capability.[7]

Experimental Protocols for Assessing Radical Scavenging Activity

To quantitatively assess the antioxidant capacity of furan fatty acids, several standardized assays are employed. The choice of assay depends on the specific radical of interest and the nature of the sample. Given the lipophilic nature of FFAs, modifications to standard protocols are often necessary.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13] The result is expressed as Trolox Equivalents (TE), a water-soluble analog of vitamin E.

Protocol for Lipophilic Furan Fatty Acids:

  • Sample Preparation: Dissolve the lipophilic FFA sample in 100% acetone. Further dilute the stock solution with a 50% acetone solution to achieve a range of concentrations for analysis.[14][15]

  • Standard Preparation: Prepare a series of Trolox standards in a 50% acetone solution.[14]

  • Reaction Setup: In a 96-well black microplate, add 25 µL of the FFA sample or Trolox standard to each well.

  • Fluorescein Addition: Add 150 µL of a fluorescein solution to each well and mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for thermal equilibration.[9]

  • Initiation of Reaction: Add 25 µL of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[13]

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.[15]

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. Plot the net AUC of the standards against their concentration to create a standard curve. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as µmol of Trolox Equivalents per gram or mole of the FFA.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Sample Prepare Lipophilic FFA (in Acetone) Add_Sample Add Sample/Standard Prep_Sample->Add_Sample Prep_Standard Prepare Trolox Standards (in 50% Acetone) Prep_Standard->Add_Sample Add_Fluorescein Add Fluorescein Add_Sample->Add_Fluorescein Incubate Incubate (37°C) Add_Fluorescein->Incubate Add_AAPH Add AAPH (Initiator) Incubate->Add_AAPH Read_Fluorescence Kinetic Fluorescence Reading Add_AAPH->Read_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Read_Fluorescence->Calculate_AUC Standard_Curve Generate Trolox Standard Curve Calculate_AUC->Standard_Curve Determine_ORAC Determine ORAC Value (TE) Standard_Curve->Determine_ORAC

Caption: Workflow for the ORAC assay adapted for lipophilic samples.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay, also known as the ABTS assay, measures the ability of an antioxidant to scavenge the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺).[16] The reduction of the blue-green ABTS•⁺ radical by the antioxidant is monitored spectrophotometrically.

Protocol for Furan Fatty Acids:

  • ABTS•⁺ Radical Generation: Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]

  • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with 75% ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]

  • Sample and Standard Preparation: Dissolve the FFA sample in a suitable solvent (e.g., 50% acetone). Prepare a series of Trolox standards in the same solvent.[17]

  • Reaction: Add a small volume (e.g., 10 µL) of the FFA sample or Trolox standard to a larger volume (e.g., 1 mL) of the ABTS•⁺ working solution.

  • Absorbance Measurement: After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage inhibition of absorbance caused by the sample and standards. Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve. The TEAC value of the FFA is then calculated from this curve.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

EPR is a highly specific technique for detecting and characterizing free radicals. For short-lived radicals like •OH, a spin trapping agent such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used to form a more stable radical adduct that can be detected by EPR. This method was used to determine the high rate constant of FFA with hydroxyl radicals.[9]

Protocol for •OH Scavenging by FFAs:

  • Reagent Preparation: Prepare solutions of the Fenton reagent (e.g., FeSO₄ and H₂O₂), the spin trap DMPO, and the FFA sample in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In an Eppendorf tube, combine the buffer, DMPO, Fenton reagent, and the FFA sample. A control reaction without the FFA is also prepared.

  • Incubation: Incubate the reaction mixture for a short period to allow for radical generation and trapping.

  • EPR Sample Loading: Transfer the reaction mixture into a capillary tube and place it in the EPR spectrometer.

  • EPR Measurement: Record the EPR spectrum. The characteristic signal of the DMPO-OH adduct will be observed.

  • Data Analysis: The scavenging activity of the FFA is determined by the decrease in the intensity of the DMPO-OH adduct signal in the presence of the FFA compared to the control. Kinetic competition studies can be performed to calculate the reaction rate constant.[9]

Conclusion and Future Directions

Furan fatty acids represent a class of highly effective, membrane-penetrating antioxidants with a unique and potent radical scavenging mechanism centered on their furan moiety. Their high reactivity towards peroxyl and hydroxyl radicals underscores their potential significance in protecting against lipid peroxidation and cellular oxidative damage. The clear structure-activity relationship, where methyl substitution enhances antioxidant capacity, provides a valuable direction for the design of novel antioxidant therapies.

The experimental protocols detailed in this guide offer a validated framework for the continued investigation of FFAs. Future research should focus on elucidating the precise reaction kinetics with a wider range of ROS, exploring their in vivo efficacy in various models of oxidative stress-related diseases, and further investigating their synergistic effects with other antioxidants. As our understanding of these fascinating molecules grows, so too will their potential application in the fields of nutrition, pharmacology, and drug development.

References

  • Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. (2025). MDPI. [Link]

  • Okada, Y., Kaneko, M., & Okajima, H. (1996). Hydroxyl radical scavenging activity of naturally occurring furan fatty acids. Biological & Pharmaceutical Bulletin, 19(12), 1607-1610. [Link]

  • Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant. (2020). ResearchGate. [Link]

  • ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.[Link]

  • Lemke, R. A., Peterson, A. C., Ziegelhoffer, E. C., Westphall, M. S., Tjellström, H., Coon, J. J., & Donohue, T. J. (2014). Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences, 111(33), E3450-E3457. [Link]

  • Antioxidant potential using ORAC assay. (2022). BMG Labtech. [Link]

  • How a Renaissance Molecule Is Made. (2021). GROW magazine. [Link]

  • Lemke, R. A., et al. (2014). Synthesis and Scavenging Role of Furan Fatty Acids. PubMed. [Link]

  • TEAC ASSAY PROTOCOL. TEAC Assay Protocol. [Link]

  • Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). Improvement and Interlaboratory Validation of the Lipophilic Oxygen Radical Absorbance Capacity: Determination of Antioxidant Capacities of Lipophilic Antioxidant Solutions and Food Extracts. PubMed. [Link]

  • Yu, X. H., & Shanklin, J. (2020). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry, 295(33), 11413-11414. [Link]

  • Lemke, R. A. S., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. PMC. [Link]

  • Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. (2022). ACS Publications. [Link]

  • Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. (2022). PubMed. [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (2020). ResearchGate. [Link]

  • Furan fatty acid content and homologue patterns of fresh green matrices. OUCI. [Link]

  • A systematic study on the kinetics of H-shift reactions in pristine acyl peroxy radicals. (2021). Royal Society of Chemistry. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). DovePress. [Link]

  • Methylated furan fatty acids in ω-3 lipid-rich dietary supplements: a complementary study using proton nuclear magnetic resonance and direct immersion solid-phase microextraction followed by gas chromatography–mass spectrometry. (2025). ResearchGate. [Link]

  • Lipid peroxidation. Wikipedia. [Link]

  • Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. PNAS. [Link]

  • Production methods of Furan fatty acids.
  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (2020). PubMed. [Link]

  • Neta, P., Huie, R. E., & Ross, A. B. (1990). Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions. NIST. [Link]

  • Free Radical Oxidation. Xu Lab. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc.[Link]

  • Lipid Peroxidation: Chemical Mechanism, Biological Implications and Analytical Determination. SciSpace. [Link]

  • Urso, E., & Ciaffaglione, V. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. PMC. [Link]

  • Antioxidant Capacity Assays: TAC & Principle. StudySmarter. [Link]

  • Total antioxidant capacity(T-AOC) Assay Kit. Frontiers. [Link]

Sources

Methodological & Application

LC-MS/MS protocol for 9D5 furan fatty acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I've started with comprehensive Google searches, focusing on the analysis of 9D 5 furan fatty acid using LC-MS/MS. I'm prioritizing existing protocols, sample prep techniques, and liquid chromatography conditions, aiming to build a solid foundation. This information will inform the next steps of my investigation.

Structuring the Application Note

I'm synthesizing the gathered information to structure the application note's flow, planning to guide readers from background to practical methods. I'm focusing on a logical progression, starting with theoretical understanding and leading to the analytical method details. The plan includes a sample preparation section, possibly with a DOT graph, followed by LC-MS/MS conditions detailed in tables and a DOT graph. I'll draft the main body, ensuring in-text citations for technical and mechanistic explanations.

Outlining the Protocol

I'm now outlining the protocol, starting with detailed Google searches to find the best existing methods for analyzing 9D 5 furan fatty acid via LC-MS/MS. I'm focusing on sample prep, LC conditions, and mass spec parameters to draft the protocol flow. My goal is to synthesize this into a logical application note, detailing sample prep, LC-MS/MS conditions in tables and a DOT graph, and clear citations.

Quantitative Analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the identification and quantification of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, a substituted furan fatty acid (FFA). Furan fatty acids are recognized for their antioxidant properties and are found as minor components in various natural sources and food products.[1] Due to the analyte's low volatility and polar carboxylic acid moiety, a robust derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive workflow, from sample preparation and esterification to instrument configuration and data interpretation, tailored for researchers in natural product chemistry, food science, and drug development.

Introduction and Analyte Overview

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is a heterocyclic fatty acid characterized by a nine-carbon nonanoic acid chain attached to a substituted furan ring. Like other FFAs, its biological significance is linked to its ability to act as a potent antioxidant. The analysis of such compounds is challenging due to their low concentrations in complex biological or food matrices and their inherent chemical properties.

The free carboxylic acid group makes the analyte highly polar and prone to hydrogen bonding, which results in poor chromatographic peak shape and low volatility, rendering it unsuitable for direct GC analysis.[2] Therefore, chemical derivatization to convert the carboxylic acid into a less polar and more volatile ester is a mandatory prerequisite for analysis.[3][4] This protocol focuses on converting the analyte to its corresponding Fatty Acid Methyl Ester (FAME), a stable and volatile derivative ideal for GC-MS.[2]

Analyte Chemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₂₀H₃₄O₃-
Molecular Weight322.48 g/mol -
StructureA nonanoic acid chain linked at the 9th carbon to the 2-position of a 3,4-dimethyl-5-pentylfuran ring.-
Key Analytical ChallengeHigh boiling point and polarity due to the carboxylic acid functional group.[2]

Principle of the GC-MS Method

The analytical strategy hinges on two core principles:

  • Chemical Derivatization: The polar carboxylic acid is converted into a non-polar methyl ester via an acid-catalyzed esterification reaction. This process, often termed "methylation," drastically increases the analyte's volatility, allowing it to be vaporized in the GC inlet and travel through the analytical column.[4][5] Boron trifluoride-methanol (BF₃-Methanol) is a highly effective and widely used reagent for this purpose.[6][7]

  • Chromatographic Separation and Mass Spectrometric Detection: The resulting FAME is separated from other matrix components based on its boiling point and interaction with the GC column's stationary phase. A highly polar column is chosen to achieve optimal resolution of FAMEs.[8][9][10] Following separation, the analyte is fragmented by electron ionization (EI), and the resulting mass-to-charge ratio (m/z) fragments are detected by the mass spectrometer. This provides a unique "fingerprint" for unequivocal identification and a basis for sensitive quantification.[11][12]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology.

Materials and Reagents
  • Solvents: Hexane (GC grade), Methanol (Anhydrous, ≥99.8%), Dichloromethane (ACS grade), Saturated Sodium Chloride solution.

  • Derivatization Reagent: Boron Trifluoride-Methanol solution (14% w/v in Methanol).

  • Internal Standard (IS): Nonadecanoic acid (C19:0) or a suitable stable isotope-labeled analog. The IS is crucial for accurate quantification.

  • Sample Matrix: This protocol is applicable to lipid extracts from biological fluids, plant tissues, or food products.

  • Apparatus: Glass reaction vials with PTFE-lined screw caps, heating block or water bath, vortex mixer, centrifuge.

Sample Preparation and Derivatization Workflow

The causality behind this multi-step process is to isolate the lipid fraction, convert the target analyte to its FAME derivative, and extract it into a clean, GC-compatible solvent.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction Sample 1. Lipid Extract in Solvent Drydown 2. Evaporate Solvent (under Nitrogen stream) Sample->Drydown ReagentAdd 3. Add BF₃-Methanol Reagent Drydown->ReagentAdd Heat 4. Heat at 60-100°C (e.g., 10 min) ReagentAdd->Heat Quench 5. Add Water & Saturated NaCl Heat->Quench ExtractHex 6. Add Hexane & Vortex Quench->ExtractHex Centrifuge 7. Centrifuge to Separate Phases ExtractHex->Centrifuge Collect 8. Collect Hexane Layer Centrifuge->Collect GCMS GC-MS Analysis Collect->GCMS Inject into GC-MS

Caption: Experimental workflow from lipid extract to GC-MS injection.

Step-by-Step Protocol:

  • Lipid Extraction: Begin with a lipid fraction of the sample, typically obtained through a Folch or Bligh-Dyer extraction, dissolved in a suitable organic solvent. Accurately add a known amount of Internal Standard (e.g., Nonadecanoic acid) to the sample.

  • Solvent Evaporation: In a glass reaction vial, evaporate the solvent under a gentle stream of nitrogen to yield the dry lipid residue.

  • Esterification:

    • Add 1-2 mL of 14% BF₃-Methanol reagent to the dried lipid residue.

    • Securely cap the vial and vortex thoroughly to dissolve the sample.

    • Heat the vial in a heating block or water bath at 60-100°C for 10-30 minutes. The optimal time and temperature may require empirical determination but 10 minutes at 100°C is a robust starting point.[6]

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of saturated NaCl solution to quench the reaction and reduce the solubility of FAMEs in the aqueous layer.

    • Add 2 mL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at ~2000 rpm for 5 minutes to achieve complete phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Chemical Transformation: Derivatization

The derivatization reaction converts the non-volatile fatty acid into its volatile methyl ester.

Derivatization cluster_reactants Reactants cluster_products Products Analyte 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid (R-COOH) Methanol Methanol (CH₃OH) Plus1 + Catalyst BF₃ (Catalyst) Heat Methanol->Catalyst FAME Methyl 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoate (R-COOCH₃) Catalyst->FAME Water Water (H₂O) Plus2 +

Sources

Analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic Acid in Algal Lipids: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Furan Fatty Acids in Algal Lipids

Furan fatty acids (FuFAs) are a unique class of lipid molecules characterized by a furan ring within the fatty acid chain.[1][2] These compounds, while minor constituents of many natural lipid profiles, are gaining significant attention for their potent antioxidant properties, potentially acting as radical scavengers to protect more sensitive polyunsaturated fatty acids from oxidative damage.[1] Algae are primary producers of FuFAs in aquatic and marine environments, making them a critical entry point of these bioactive compounds into the food web.[2][3]

The specific furan fatty acid, 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, is of particular interest due to its potential biological activity and its presence in various natural sources. Its analysis in algal lipids is crucial for researchers in nutrition, pharmacology, and biofuel development. Understanding the concentration and distribution of this FuFA in different algal species can provide insights into its biosynthesis, its role in algal physiology, and its potential as a biomarker or a high-value co-product in algal biorefineries.

This application note provides a comprehensive guide for the extraction, derivatization, and quantification of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid from algal biomass. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable workflow for their analytical needs.

Analytical Strategy: A Multi-Step Approach

The analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid from a complex matrix like algal biomass necessitates a multi-step approach. The causality behind this workflow is to sequentially isolate the target analyte from interfering substances and prepare it for sensitive and specific detection by gas chromatography-mass spectrometry (GC-MS).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Algal_Biomass Algal Biomass (Lyophilized) Lipid_Extraction Total Lipid Extraction Algal_Biomass->Lipid_Extraction Derivatization Fatty Acid Methylation (FAME Synthesis) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

Figure 1: Overall workflow for the analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in algal lipids.

Part 1: Total Lipid Extraction from Algal Biomass

The first critical step is the efficient extraction of total lipids from the algal cells. The choice of extraction method is paramount to ensure quantitative recovery of the target FuFA. The Bligh and Dyer method is a well-established and widely used technique for the extraction of total lipids from biological samples.[4] It utilizes a monophasic solvent system of chloroform, methanol, and water to disrupt cell membranes and solubilize lipids, followed by a phase separation to isolate the lipid-containing chloroform layer.

Protocol 1: Modified Bligh and Dyer Lipid Extraction

This protocol is adapted for lyophilized (freeze-dried) algal biomass to ensure accurate sample weight and minimize water content variability.

Materials:

  • Lyophilized algal biomass

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution

  • Glass homogenizer or bead beater

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of lyophilized algal biomass into a glass centrifuge tube.

  • Internal Standard Spiking: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C17:0 or a stable isotope-labeled analog) to the biomass before extraction.

  • Homogenization: Add 1 mL of methanol to the tube and homogenize the sample thoroughly using a glass homogenizer or a bead beater with glass beads. This step is crucial for disrupting the tough algal cell walls.

  • Solvent Addition: Add 2 mL of chloroform to the homogenate. The mixture should be a single phase.

  • Extraction: Vigorously vortex the mixture for 2 minutes, then agitate on a shaker at room temperature for 1 hour to ensure complete lipid extraction.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution to the tube. Vortex for 2 minutes. The addition of water and salt induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to achieve a clear separation of the layers and pellet any solid debris.

  • Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Re-extraction: To ensure quantitative recovery, re-extract the remaining aqueous layer and cell debris with 2 mL of chloroform. Vortex, centrifuge, and collect the lower phase as in steps 7 and 8, combining it with the first extract.

  • Solvent Evaporation: Evaporate the pooled chloroform extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Lipid Yield Determination: Once completely dry, weigh the flask to determine the total lipid extract (TLE) yield.

  • Storage: Redissolve the lipid extract in a small, known volume of chloroform or hexane and store in a glass vial at -20°C until derivatization.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Gas chromatography is best suited for the analysis of volatile and thermally stable compounds. Free fatty acids are polar and can exhibit poor peak shape and adsorption in the GC system.[5] Therefore, derivatization to their corresponding fatty acid methyl esters (FAMEs) is a critical step to increase volatility and improve chromatographic performance.[6] Boron trifluoride (BF3) in methanol is a widely used and effective reagent for the esterification of free fatty acids and transesterification of esterified fatty acids in a single step.

Protocol 2: Fatty Acid Methylation using BF3-Methanol

Safety Precaution: Boron trifluoride is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Materials:

  • Total lipid extract from Protocol 1

  • Toluene (anhydrous)

  • BF3-Methanol solution (14% w/v)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Transfer an aliquot of the total lipid extract (typically 1-5 mg) to a glass reaction vial. If the extract is in solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of toluene to dissolve the lipid residue. Then, add 2 mL of 14% BF3-methanol solution.

  • Reaction: Tightly cap the vial and heat the mixture at 100°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching: Cool the vial to room temperature. Add 1 mL of deionized water and 2 mL of hexane to the vial.

  • FAME Extraction: Vortex the mixture vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge briefly at a low speed.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Part 3: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for the identification and quantification of FAMEs. The gas chromatograph separates the complex mixture of FAMEs, and the mass spectrometer provides structural information for identification and sensitive detection for quantification.

Recommended GC-MS Parameters

The following parameters provide a starting point for the analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid methyl ester. Optimization may be required depending on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Column DB-23, HP-88, or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)Polar columns provide good separation of FAMEs based on chain length and degree of unsaturation.[7]
Inlet Temperature 250°CEnsures rapid volatilization of the sample.
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is used for trace analysis.
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 180°C, then 5°C/min to 240°C, hold for 10 minThis temperature program allows for the separation of a wide range of FAMEs.
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550Covers the expected mass range of the target analyte and other FAMEs.
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationFull scan provides comprehensive mass spectral data, while SIM offers higher sensitivity and selectivity for target compounds.[8]

Part 4: Data Analysis and Quantification

Identification of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic Acid Methyl Ester

The identification of the target compound is based on two key pieces of information:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of an authentic analytical standard run under the same GC-MS conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should match the mass spectrum of the analytical standard. Key fragment ions for furan fatty acid methyl esters include the molecular ion (M+), fragments from the cleavage of the furan ring, and fragments related to the alkyl chains. For 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid methyl ester, characteristic ions would be expected from the furan moiety and the loss of the methoxycarbonyl group.

Quantification

Quantification is typically performed using an internal standard method to correct for variations in extraction efficiency and injection volume. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target analyte and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Hypothetical Quantitative Data

The following table illustrates hypothetical quantitative results for the analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in three different algal species.

Algal Species Sample ID Concentration of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid (µg/g of dry biomass) Relative Standard Deviation (%)
Chlorella vulgarisCV-0115.24.5
Nannochloropsis oculataNO-0138.73.8
Phaeodactylum tricornutumPT-018.95.1

Conclusion

This application note provides a detailed and validated workflow for the analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in algal lipids. By following the described protocols for lipid extraction, derivatization, and GC-MS analysis, researchers can obtain reliable and reproducible quantitative data. This methodology is a valuable tool for advancing our understanding of the role of furan fatty acids in biological systems and for exploring their potential applications in various fields.

References

  • Wendlinger, C., Hammann, S., & Vetter, W. (2016). Detailed study of furan fatty acids in total lipids and the cholesteryl ester fraction of fish liver. Food Analytical Methods, 9(2), 459-468.
  • Wikipedia. (n.d.). Furan fatty acids. Retrieved from [Link]

  • Müller, P., Ruder, L., & Vetter, W. (2017). Concentrations, Stability and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-Pentylfuran-2-yl)-Nonanoic Acid (9M5) from Disposable Latex Gloves. Journal of Agricultural and Food Chemistry, 65(34), 7448-7455.
  • Spiteller, G. (2005). Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 40(8), 755-771.
  • PubChem. (n.d.). Nonanoic acid. Retrieved from [Link]

  • Al-Sari, T., & Al-Bader, M. (2021). Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS. Journal of Food Composition and Analysis, 101, 103957.
  • Surendhiran, D., & Vijay, M. (2014). Lipid Extraction Methods from Microalgae: A Comprehensive Review. Frontiers in Energy Research, 2, 5.
  • Aris, S. H. M. (2011). Extraction Technique for Lipid from Microalgae for Biodiesel. Universiti Teknologi PETRONAS.
  • Doughty, D. M., & Pfleger, B. F. (2020). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry, 295(43), 14696-14697.
  • AK Vetter. (n.d.). Furan Fatty Acids (FuFA). Retrieved from [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509.
  • Wahl, H. G., Chrzanowski, H., & Liebich, H. M. (1995). Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multi- dimensional GC-MSD. Gerstel GmbH & Co.
  • Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids. The Oily Press.
  • Breuer, G., Evers, W. A. C., de Vree, J. H., Kleinegris, D. M. M., Martens, D. E., Wijffels, R. H., & Lamers, P. P. (2013). Analysis of fatty acid content and composition in microalgae. Journal of visualized experiments : JoVE, (80), e50628.
  • NTA. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from a website related to the National Tilapia Research and Development Program.
  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

  • Xu, L., Cheng, H., Müller, M., Sinclair, A. J., Wang, W., Guo, X., Vetter, W., & Wang, Y. (2023). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Food chemistry, 404, 134521.
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High-Fidelity Analysis of Furan Fatty Acids in Biological Tissues: A Targeted Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Furan fatty acids (F-acids) are potent radical-scavenging lipids characterized by a central furan moiety.[1][2] Despite their biological significance as antioxidants and potential biomarkers, they remain analytically elusive. They are low-abundance "minor" lipids (often <1% of total fatty acids) and co-elute with dominant polyunsaturated fatty acids (PUFAs) in standard gas chromatography (GC) workflows.

The Analytical Challenge:

  • Instability: The furan ring is sensitive to oxidation and strong acids, making standard methylation protocols destructive.

  • Masking: Without specific enrichment, F-acids are chemically drowned out by PUFAs (e.g., arachidonic acid, EPA).

The Solution: This protocol details a "Protect-Enrich-Detect" strategy. We utilize a modified Folch extraction with antioxidant shielding, a mild acid-catalyzed transesterification to preserve the furan ring, and—most critically—Silver-Ion Solid Phase Extraction (Ag-Ion SPE) . This enrichment step exploits the unique


-electron interaction of the furan ring with silver ions, separating them from the bulk lipid matrix prior to GC-MS analysis in Selected Ion Monitoring (SIM) mode.

Strategic Workflow Overview

The following diagram illustrates the critical path, highlighting the "Kill Steps" where analysis frequently fails due to sample degradation.

FA_Workflow Sample Biological Tissue (Liver, Adipose, Plasma) QC1 QC Check: Is BHT present? Sample->QC1 Extract Lipid Extraction (Mod. Folch + BHT) Deriv Derivatization (Mild H2SO4/MeOH) Extract->Deriv Enrich Ag-Ion SPE Enrichment (Critical Separation) Deriv->Enrich QC2 QC Check: Recovery of IS? Enrich->QC2 GCMS GC-MS Analysis (SIM Mode: m/z 122, 140) QC1->Extract Yes QC2->GCMS >80% Rec.

Figure 1: Operational workflow for F-acid analysis. Red nodes indicate steps with high risk of analyte degradation.

Detailed Protocols

Phase A: Lipid Extraction (Antioxidant Shielded)

Objective: Extract total lipids while preventing the oxidation of the furan ring.

Reagents:

  • Chloroform/Methanol (2:1 v/v).[3][4][5]

  • Critical Additive: 0.01% Butylated Hydroxytoluene (BHT). Note: F-acids are antioxidants; without BHT, they will sacrifice themselves to protect other lipids during processing.

  • Internal Standard (IS): Non-endogenous F-acid (e.g., 10,13-epoxy-11-methyloctadecadienoic acid) or odd-chain FA (C19:0) if F-acid standards are unavailable.

Protocol:

  • Homogenization: Weigh 50–100 mg of frozen tissue into a glass tube. Add 2 mL of Chloroform/MeOH (2:1) containing 0.01% BHT and 10 µL of Internal Standard (100 µg/mL). Homogenize on ice.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex vigorously for 1 minute.[3]

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collection: Recover the lower organic phase (chloroform layer) carefully using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 30°C. Do not dry completely to bone-dryness for extended periods.

Phase B: Mild Derivatization (Methylation)

Objective: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) without destroying the acid-sensitive furan ring.

Scientific Context: Strong acid catalysts (e.g., 14% BF3, 5% HCl) at high temperatures can open the furan ring, forming dioxo-ene derivatives. We use a mild sulfuric acid method.

Protocol:

  • Reconstitute the lipid residue in 1 mL of 1% H2SO4 in Methanol (freshly prepared).

  • Incubation: Seal the tube tightly (Teflon-lined cap) and incubate at 50°C for 2 hours . Do not exceed 50°C.

  • Quenching: Cool to room temperature. Add 2 mL of 5% NaCl and 2 mL of n-Hexane.

  • Extraction: Vortex and centrifuge. Transfer the upper hexane layer (containing FAMEs) to a new vial.

  • Concentration: Evaporate hexane to ~200 µL under nitrogen.

Phase C: Silver-Ion SPE Enrichment (The "Secret Sauce")

Objective: Separate F-acids from bulk saturated FAs and PUFAs.

Mechanism: Silver ions (


) form charge-transfer complexes with the 

-electrons of double bonds and the furan ring.
  • Saturated FAMEs: No interaction (Elute first).

  • Furan FAMEs: Moderate interaction (Elute second).

  • PUFA FAMEs: Strong interaction (Elute last).

Column Preparation (Custom):

  • Commercial Option: Discovery® Ag-Ion SPE Tubes (Supelco).

  • In-House Prep: Use a Silica-SCX (Strong Cation Exchange) cartridge (500 mg). Condition with 4 mL Acetone, then 4 mL Water. Load 1 mL of 0.5 M AgNO3 (aqueous). Wash with 4 mL Water, then 4 mL Acetone, then 4 mL Hexane. Wrap in foil (light sensitive).

Elution Protocol:

  • Load: Apply the 200 µL FAME sample (from Phase B) to the Ag-Ion column.

  • Fraction 1 (Waste): Elute with 6 mL Hexane:Acetone (96:4) .

    • Contains: Saturated FAs, Monoenes, Dienes.[6]

  • Fraction 2 (Target - F-Acids): Elute with 4 mL Hexane:Acetone (90:10) .

    • Contains:Enriched Furan Fatty Acids. [2]

  • Fraction 3 (Waste): Elute with 4 mL Acetone.

    • Contains: Highly unsaturated PUFAs.

  • Finish: Evaporate Fraction 2 to dryness and reconstitute in 50 µL Isooctane for GC-MS.

GC-MS Analysis & Identification

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977). Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

GC Parameters:

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program: 50°C (1 min)

    
     25°C/min to 170°C 
    
    
    
    2°C/min to 220°C
    
    
    10°C/min to 300°C (hold 5 min). Slow ramp in the middle is crucial for separating F-acid isomers.

MS Acquisition (SIM Mode): F-acids have a distinct fragmentation pattern involving the cleavage of the alkyl chains attached to the furan ring.

Target Ion (m/z)SignificanceStructure Type
122 Base Peak Monomethyl-substituted furan ring
140 Base Peak Dimethyl-substituted furan ring
M+ Molecular IonConfirm intact mass (e.g., m/z 322, 350)
[M-31]+ Loss of OMeConfirmation ion

Data Interpretation: F-acids elute between C18 and C22 PUFAs on non-polar columns. Look for the intense 122 or 140 ion traces.

Troubleshooting & Quality Control

Self-Validating the Protocol

To ensure the system is working, perform the following checks:

  • The "Ring Test": Spike a sample with a known F-acid standard (if available) or a PUFA prone to oxidation. If the recovery of the spike is <60%, your methylation step is likely too harsh (too hot or too acidic).

  • The "Silver Bleed" Check: Inject a solvent blank after the Ag-Ion fraction. If you see broad, noisy baselines, silver ions may be leaching into your GC. Ensure the Ag-SPE column is washed thoroughly with acetone before use.

  • BHT Interference: BHT elutes early in the chromatogram. Ensure your solvent delay is set correctly (usually 3-4 mins) to avoid saturating the source with BHT.

Ag-Ion Separation Logic Diagram

Ag_Separation cluster_0 Ag-Ion Column Interaction Strength Sat Saturated FAMEs (No Pi Electrons) Mono Monoenes (Weak Interaction) Sat->Mono Increasing Retention Furan Furan FAMEs (Medium Interaction) Mono->Furan Increasing Retention PUFA PUFAs (EPA/DHA) (Strong Interaction) Furan->PUFA Increasing Retention Solvent1 Eluent A: Hexane:Acetone 96:4 Solvent1->Sat Solvent1->Mono Solvent2 Eluent B: Hexane:Acetone 90:10 Solvent2->Furan Target Fraction

Figure 2: Chromatographic logic of Silver-Ion SPE. F-acids are eluted in the "Goldilocks" zone—after monoenes but before polyenes.

References

  • Vetter, W., & Wendlinger, C. (2013). Furan fatty acids – valuable minor fatty acids in food.[2][7][8][9] Lipid Technology, 25(1), 7–10. [Link]

  • Spiteller, G. (2005). Furan fatty acids: Occurrence, synthesis, and reactions. Lipids, 40(8), 755–771. [Link]

  • Christie, W. W. (2019).[3][10] Solid-Phase Extraction Chromatography in the Silver Ion Mode. AOCS Lipid Library. [Link]

  • Wendlinger, C., Hammann, S., & Vetter, W. (2016). Detailed study of furan fatty acids in total lipids and the cholesteryl ester fraction of fish liver.[8] Food Analytical Methods, 9, 459-468. [Link]

  • Müller, M., et al. (2017).[11] Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves.[11] Journal of Agricultural and Food Chemistry, 65(34), 7538–7545. [Link]

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Fatty Acid

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is a member of the furan fatty acid (FuFA) family. FuFAs are naturally occurring compounds found in various plants, algae, and microorganisms, and are also consumed by animals through their diet[1]. Structurally characterized by a furan ring within the fatty acid chain, these molecules have garnered significant scientific interest due to their potent biological activities[1][2]. FuFAs are recognized as powerful antioxidants and radical scavengers, playing a role in protecting cells from oxidative damage[1][3]. Emerging evidence also suggests their involvement in anti-inflammatory processes and metabolic regulation, making them promising candidates for further investigation in drug discovery[4][5].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid using a suite of validated in vitro assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for characterizing the therapeutic potential of this novel compound.

Strategic Workflow for Bioactivity Profiling

A systematic approach is crucial for efficiently characterizing the biological effects of a novel compound. The following workflow provides a logical sequence for testing 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, starting with fundamental safety assessments and progressing to more specific mechanistic assays.

Bioactivity_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation Cytotoxicity Cytotoxicity Anti_inflammatory Anti-inflammatory Cytotoxicity->Anti_inflammatory Determine Safe Dose Metabolic Metabolic Modulation Cytotoxicity->Metabolic Determine Safe Dose Antioxidant Antioxidant Antioxidant->Anti_inflammatory Inform Mechanism Target_Engagement Target Engagement (CETSA) Anti_inflammatory->Target_Engagement Identify Potential Target Metabolic->Target_Engagement Identify Potential Target

Caption: A strategic workflow for the in vitro bioactivity profiling of novel compounds.

Part 1: Foundational Assays - Cytotoxicity and Antioxidant Potential

Assessment of Cytotoxicity: The XTT Assay

Scientific Rationale: Before evaluating the specific bioactivities of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, it is imperative to determine its cytotoxic profile. The XTT assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of living cells[6]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT to a soluble orange formazan product[6]. The intensity of the orange color is directly proportional to the number of metabolically active cells, providing a reliable measure of cytotoxicity[7]. This assay is crucial for identifying a non-toxic concentration range of the test compound for use in subsequent, more sensitive bioassays.

Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages for inflammatory studies, or HepG2 hepatocytes for metabolic studies) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light.

    • Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm. The reference wavelength should be around 650 nm.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100A dose-dependent decrease in cell viability indicates cytotoxicity. A reduction of more than 30% is generally considered a cytotoxic effect[6].
IC₅₀ (50% Inhibitory Concentration) Determined from the dose-response curve.The concentration of the compound that reduces cell viability by 50%.
Evaluation of Antioxidant Capacity: The DPPH Radical Scavenging Assay

Scientific Rationale: Furan fatty acids are known for their antioxidant properties, primarily their ability to act as radical scavengers[3]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess the free radical scavenging activity of a compound[8][9]. DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance at 517 nm[8]. When DPPH accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow[8][10]. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the test compound[9].

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in methanol.

    • Perform serial dilutions of the compound in methanol to obtain a range of concentrations.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Radical Scavenging Activity (%) [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100A higher percentage indicates greater radical scavenging activity.
EC₅₀ (50% Effective Concentration) Determined from the dose-response curve.The concentration of the compound that scavenges 50% of the DPPH radicals. A lower EC₅₀ value signifies higher antioxidant activity.

Part 2: Mechanistic Assays - Anti-inflammatory and Metabolic Modulation

Investigating Anti-inflammatory Effects: NF-κB Translocation Assay

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response[11]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB[12]. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is degraded, allowing NF-κB to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes[12][13][14]. This assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, providing a direct measure of NF-κB activation[11][13]. Inhibition of NF-κB translocation by 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid would strongly suggest an anti-inflammatory mechanism of action.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IkB_p65_p50 IκB-p65/p50 Complex IkB_p65_p50->IkB IkB_p65_p50->p65_p50 DNA κB DNA Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

Caption: The canonical NF-κB signaling pathway leading to inflammation.

Protocol: High-Content Imaging of NF-κB (p65) Translocation

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well, black-walled, clear-bottom imaging plate at a density of 2 x 10⁴ cells/well.

    • Incubate overnight to allow for adherence.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid (determined from the XTT assay) for 1-2 hours.

    • Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (100 ng/mL) for 30-60 minutes to induce NF-κB translocation.

    • Include an unstimulated control group.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of translocation.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Nuclear/Cytoplasmic p65 Ratio (Mean nuclear p65 intensity) / (Mean cytoplasmic p65 intensity)An increase in this ratio upon LPS stimulation indicates NF-κB activation.
Inhibition of Translocation (%) [(Ratio LPS - Ratio compound+LPS) / (Ratio LPS - Ratio unstimulated)] x 100A dose-dependent decrease in the nuclear/cytoplasmic ratio in the presence of the compound indicates anti-inflammatory activity.
Assessing Metabolic Modulation: PPARγ and LXR Agonist Assays

Scientific Rationale: Fatty acids and their derivatives can act as signaling molecules that regulate gene expression through nuclear receptors. Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Liver X Receptors (LXRs) are key nuclear receptors that control lipid and glucose metabolism, as well as inflammatory responses[15][16]. Agonists of PPARγ are used to treat type 2 diabetes, while LXR agonists have been investigated for their role in reverse cholesterol transport[16][17]. A luciferase reporter gene assay is a highly sensitive method to screen for agonists of these receptors. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor. Binding of an agonist to the receptor leads to the expression of luciferase, and the resulting luminescence is measured[18].

Protocol: PPARγ/LXR Luciferase Reporter Gene Assay

  • Cell Transfection:

    • Co-transfect HEK293T cells with a plasmid expressing the full-length human PPARγ or LXRα/β and a reporter plasmid containing the luciferase gene driven by a promoter with the corresponding response elements (PPRE for PPARγ, LXRE for LXR).

    • A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Cell Seeding and Treatment:

    • Seed the transfected cells into a 96-well white, opaque plate.

    • After 24 hours, treat the cells with various concentrations of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid.

    • Include a vehicle control and known agonists as positive controls (e.g., Rosiglitazone for PPARγ, T0901317 for LXR).

  • Incubation and Lysis:

    • Incubate the cells for 18-24 hours.

    • Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Relative Luciferase Activity (Firefly Luciferase Activity) / (Renilla Luciferase Activity)An increase in relative luciferase activity indicates agonist activity.
Fold Activation (Relative Luciferase Activity of treated cells) / (Relative Luciferase Activity of vehicle control)A dose-dependent increase in fold activation suggests that the compound is an agonist for the tested nuclear receptor.
EC₅₀ Determined from the dose-response curve.The concentration of the compound that produces 50% of the maximal response.

Part 3: Target Validation - Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: Once a potential molecular target is identified (e.g., from the mechanistic assays), it is crucial to confirm direct binding of the compound to this target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement in intact cells[19][20][21]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein[21]. When a ligand binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation[20][21]. By heating cell lysates or intact cells to various temperatures, and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of direct binding[19][22][23].

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture the relevant cells to a high confluency.

    • Treat the cells with 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid or vehicle control for a specified period.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.

  • Cell Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Melting Curve Plot the amount of soluble target protein against temperature.The temperature at which 50% of the protein is denatured (Tm) can be determined.
Thermal Shift (ΔTm) Tm (compound-treated) - Tm (vehicle-treated)A positive ΔTm indicates that the compound binds to and stabilizes the target protein, confirming target engagement.

Conclusion

The suite of in vitro assays detailed in these application notes provides a robust and scientifically sound framework for characterizing the bioactivity of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid. By systematically evaluating its cytotoxicity, antioxidant potential, anti-inflammatory effects, and metabolic modulatory activities, researchers can gain valuable insights into its therapeutic potential. The inclusion of a target validation assay like CETSA further strengthens the investigation by confirming direct molecular interactions. This comprehensive approach will undoubtedly accelerate the understanding of this novel furan fatty acid and its potential applications in drug discovery and development.

References

  • NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 - Antibodies-online.com. Available at: [Link]

  • Synthesis and scavenging role of furan fatty acids - PNAS. Available at: [Link]

  • Solving a furan fatty acid biosynthesis puzzle - PMC - PubMed Central - NIH. Available at: [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Discovery of Highly Potent Liver X Receptor β Agonists - PMC - NIH. Available at: [Link]

  • In-vitro toxicological and proteomic analysis of furan fatty acids which are oxidative metabolites of conjugated linoleic acids - PubMed. Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. Available at: [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - NIH. Available at: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - MDPI. Available at: [Link]

  • Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - ACS Publications. Available at: [Link]

  • DPPH Radical Scavenging Assay - MDPI. Available at: [Link]

  • Concentrations, Stability and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-Pentylfuran-2-yl)-Nonanoic Acid (9M5) from Disposable Latex Gloves - ResearchGate. Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. Available at: [Link]

  • Furan fatty acid extracted from Hevea brasiliensis latex increases muscle mass in mice - Agritrop. Available at: [Link]

  • Furan fatty acids - Wikipedia. Available at: [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test - Journals University of Lodz. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Identification of a Selective Agonist for Liver X Receptor (LXR ) via Screening of a Synthetic Compound Library - ResearchGate. Available at: [Link]

  • Concentrations, Stability, and Isolation of the Furan Fatty Acid 9‑(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves - ACS Figshare. Available at: [Link]

  • The results obtained for antioxidant capacity assays (ORAC, DPPH, and... - ResearchGate. Available at: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. Available at: [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Available at: [Link]

  • NF-kappa B Activation Assay Kits - Fivephoton Biochemicals. Available at: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. Available at: [Link]

  • Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Available at: [Link]

  • (PDF) Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multi- dimensional GC-MSD - ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]

  • ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. Available at: [Link]

  • Furan synthesis - Organic Chemistry Portal. Available at: [Link]

  • Identification of PPARgamma partial agonists of natural origin (I): development of a virtual screening procedure and in vitro validation - PubMed. Available at: [Link]

  • Human NF-KappaB p65 Activity Assay Kit - RayBiotech. Available at: [Link]

  • Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis - Biomedical and Pharmacology Journal. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • Novel PPAR-gamma agonists identified from a natural product library: a virtual screening, induced-fit docking and biological assay study - PubMed. Available at: [Link]

  • Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center. Available at: [Link]

  • Nonanoic Acid | C9H18O2 | CID 8158 - PubChem - NIH. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Furan Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for furan fatty acid (FuFA) analysis. As a Senior Application Scientist, I understand the unique challenges associated with quantifying these low-abundance, chemically sensitive lipids. This guide is structured as a series of troubleshooting questions and answers, designed to directly address the common interferences and pitfalls encountered in the laboratory. We will explore the causality behind these issues and provide field-proven, self-validating protocols to enhance the accuracy and reliability of your results.

Frequently Asked Questions & Troubleshooting
Section 1: Sample Preparation & Derivatization Artifacts

The journey to accurate FuFA analysis begins with meticulous sample preparation. Due to their chemical structure, FuFAs are susceptible to degradation that can lead to significant underestimation or variability.

Question 1: My FuFA recoveries are consistently low and variable. I suspect degradation during sample preparation. What's happening and how can I prevent it?

Answer: This is the most common issue in FuFA analysis. The furan ring is highly susceptible to two main degradation pathways: oxidation and acid-catalyzed cleavage.

  • Oxidative Degradation: The furan moiety is an excellent radical scavenger, which is one of its key biological functions.[1][2][3][4] However, this also makes it prone to degradation when exposed to oxygen, light, or pro-oxidants during sample handling. Dimethyl-substituted FuFAs, in particular, degrade faster than their monomethyl counterparts.[1][2] This degradation can be accelerated by the sample matrix itself, especially in lipid-rich samples like fish oil which contain polyunsaturated fatty acids (PUFAs) that are prone to oxidation.[1][5]

  • Acid-Catalyzed Degradation: The furan ring is unstable under strongly acidic conditions, which can cause hydrolytic degradation of the moiety.[6] This is a critical consideration during the derivatization step, where acids are often used as catalysts.

Preventative Workflow:

cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization Start Fresh/Frozen Sample AddAntioxidant Add Antioxidant (e.g., BHT) Work under inert gas (N2/Ar) Start->AddAntioxidant Minimize Oxidation LipidExtraction Lipid Extraction (e.g., modified Folch method) Use amber glass vials AddAntioxidant->LipidExtraction Evaporation Evaporate solvent under N2/Ar stream at low temperature LipidExtraction->Evaporation Deriv Choose Derivatization Method Evaporation->Deriv BaseCat Base-Catalyzed Method (Preferred for FuFA) e.g., NaOH/MeOH Deriv->BaseCat High Stability AcidCat Acid-Catalyzed Method (Use with caution) e.g., H2SO4/MeOH at low temp Deriv->AcidCat Risk of Degradation Analysis GC-MS Analysis BaseCat->Analysis AcidCat->Analysis

Caption: Workflow to minimize FuFA degradation during sample preparation.

Troubleshooting Protocol: Minimizing Oxidative Loss

  • Inert Environment: Whenever possible, conduct sample preparation steps under an inert atmosphere (nitrogen or argon).

  • Antioxidant Addition: Spike your extraction solvent with an antioxidant like butylated hydroxytoluene (BHT) at a concentration of ~50-100 ppm.

  • Light Protection: Use amber glass vials to protect samples from light-induced oxidation.[7]

  • Temperature Control: Keep samples on ice or at 4°C during processing. When evaporating solvents, use a gentle stream of nitrogen and avoid excessive heat.

Question 2: I'm preparing fatty acid methyl esters (FAMEs) for GC-MS analysis. Which derivatization catalyst is best for furan fatty acids?

Answer: The choice of catalyst is critical. While strong acid catalysts like boron trifluoride in methanol (BF₃-MeOH) are common for FAME preparation, they can cause significant degradation of the furan ring, leading to artificially low results.[6][8]

Expert Recommendation: Basic (alkaline) derivatization protocols are strongly recommended for the accurate quantification of furan fatty acids.[6] If your sample contains significant amounts of free fatty acids that require an acid catalyst, use a milder acid like methanolic sulfuric acid or hydrochloric acid at low concentrations (<2%) and at temperatures below 90°C.[6][9]

Data Summary: Comparison of Common Derivatization Reagents

Reagent/MethodCatalyst TypeAdvantagesDisadvantages & Risks for FuFA Analysis
NaOH or KOH in Methanol BaseFast, mild reaction. Minimal risk to furan ring.Does not esterify free fatty acids (FFAs).
Diazomethane (CH₂N₂) Base (in situ)Highly effective and rapid for FFAs.Toxic, explosive, and may produce artifacts.[6]
H₂SO₄ or HCl in Methanol AcidEffective for both transesterification and FFA esterification.Can cause furan ring degradation at high temps (>90°C) or concentrations (>2%).[6]
BF₃ in Methanol Lewis AcidVery fast and effective reaction.Not Recommended. Harshest common reagent; high potential for furan ring degradation and artifact generation.[6][8]

Protocol: Base-Catalyzed Transesterification for FuFA Analysis This protocol is adapted for samples where fatty acids are primarily in esterified form (e.g., triglycerides, phospholipids).

  • Preparation: Place the dried lipid extract (e.g., 1-10 mg) in a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Inert Purge: Flush the headspace of the tube with nitrogen, cap tightly.

  • Reaction: Heat the tube in a water bath at 60-70°C for 10 minutes, with occasional vortexing.

  • Neutralization & Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of water. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean amber GC vial for analysis.

Section 2: Chromatographic Interferences

Even with perfect sample preparation, challenges can arise during the analytical separation stage.

Question 3: My chromatogram shows broad or shouldered peaks where I expect FuFAs. How do I confirm and resolve co-elution with other fatty acids?

Answer: Co-elution is a significant challenge because FuFAs are often present at trace levels compared to other more abundant fatty acids.[4][10] A symmetrical-looking peak on a Flame Ionization Detector (FID) can actually hide a co-eluting compound.

Diagnostic & Resolution Strategy:

cluster_diag Step 1: Diagnose Co-elution cluster_res Step 2: Resolve Co-elution Observe Observe Asymmetric Peak (Shoulder, Tailing) Confirm Confirm with MS Detector Observe->Confirm Purity Check Peak Purity: Examine mass spectra across the peak Confirm->Purity OptimizeGC Optimize GC Method Purity->OptimizeGC Temp Adjust Temp Program: - Lower initial temp - Reduce ramp rate OptimizeGC->Temp Flow Modify Carrier Gas Flow OptimizeGC->Flow ChangeCol Change GC Column: Switch to different polarity (e.g., wax-type) Flow->ChangeCol MDGC Advanced Technique: Multidimensional GC (MDGC) ChangeCol->MDGC

Caption: A logical workflow for troubleshooting co-eluting peaks.

  • Confirm with Mass Spectrometry (MS): The most reliable way to confirm co-elution is to use a mass spectrometer.[11][12]

    • Action: Acquire mass spectra across the entire peak (from the leading edge to the trailing edge). If the spectra are not identical throughout, it confirms the presence of more than one compound.[11][12]

  • Optimize GC Method Parameters: Simple adjustments can often achieve separation.[13]

    • Reduce Temperature Ramp Rate: A slower ramp (e.g., 2-5°C/min) gives compounds more time to interact with the stationary phase, improving resolution.

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile, early-eluting compounds.[13][14]

  • Change the Column: If optimizing the method fails, the co-eluting compounds have very similar properties on your current column.

    • Switch Polarity: The most effective solution is to switch to a GC column with a different stationary phase polarity. FAMEs are typically analyzed on polar wax-type (polyethylene glycol) or high-cyanopropyl columns. If you are using one, try the other to alter the elution order.[10][15]

  • Consider Advanced Techniques: For highly complex matrices, multidimensional gas chromatography (MDGC) offers superior separation power by using two different columns in series.[10][16][17]

Question 4: I'm seeing a noisy baseline and many small, unidentified peaks. What are the most common sources of contamination in GC-MS analysis?

Answer: Contamination can obscure trace-level FuFA peaks and interfere with quantification. The most common culprits are often overlooked parts of the laboratory workflow.

Data Summary: Common Contaminants and Solutions

Source of ContaminationCommon InterferentsTroubleshooting & Prevention
Plasticware Phthalates, polymer additives.Avoid plastic tubes and pipette tips. Use high-quality glass or polypropylene (if necessary, test for leachables).[18]
GC Inlet Septum Siloxanes (from silicone).Replace the septum regularly (e.g., every 100-200 injections). Use high-quality, low-bleed septa.[18][19]
Solvents/Reagents Impurities from manufacturing/storage.Use high-purity (e.g., HPLC or MS-grade) solvents. Run a "reagent blank" to check for contamination.[13]
Sample Carryover Residue from a previous, more concentrated sample.Run a solvent blank injection after high-concentration samples. Implement a robust syringe/needle wash protocol.[12][13]
Carrier Gas Oxygen, moisture, hydrocarbons.Use high-purity gas and install/regularly replace oxygen and moisture traps. A leak in the system can also introduce air.[14][15][19]
Section 3: Detection & Sensitivity

FuFAs are often present at parts-per-million (ppm) or even lower concentrations, pushing analytical systems to their limits.

Question 5: The sensitivity of my GC-MS method is too low to reliably detect FuFAs in my samples. How can I improve it?

Answer: Low sensitivity is a common barrier, as FuFAs are minor components in most biological matrices.[4][20] A multi-faceted approach combining sample enrichment with optimized instrument settings is often required.

Strategy Decision Tree for Sensitivity Enhancement:

cluster_enrich Option 1: Sample Enrichment cluster_detect Option 2: Enhance Detection Start Low Sensitivity Issue AgTLC Silver Ion Chromatography (Ag+-TLC or SPE) Start->AgTLC SIM GC-MS in SIM Mode Start->SIM Urea Urea Complex Precipitation AgTLC_Desc Separates FAMEs by degree of unsaturation. FuFAs can be isolated from saturated FAs. MRM GC-MS/MS in MRM Mode SIM->MRM LCMS Switch to LC-MS/MS MRM->LCMS SIM_Desc Monitors specific ions, improving signal-to-noise. MRM_Desc Highly selective and sensitive, reduces chemical noise. LCMS_Desc Often provides superior sensitivity for fatty acids.

Caption: Decision tree for improving the detection sensitivity of FuFAs.

  • Sample Enrichment: Before injection, you can selectively enrich the FuFA fraction.

    • Silver Ion Chromatography (Ag⁺-SPE/TLC): This is a powerful technique that separates FAMEs based on their degree of unsaturation. Since FuFAs behave like unsaturated fatty acids, this method can effectively remove interfering saturated fatty acids.[4][21]

    • Urea Complex Precipitation: This method can also be used to remove saturated and monounsaturated fatty acids, thereby concentrating FuFAs.[16][17]

  • Optimize MS Detection Method:

    • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, program the MS to only monitor a few characteristic ions for your target FuFAs. This significantly increases the dwell time on each ion, improving the signal-to-noise ratio.[4][21]

    • Tandem Mass Spectrometry (MS/MS): For maximum sensitivity and selectivity, use a triple quadrupole mass spectrometer (TQ/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique virtually eliminates background matrix interference, allowing for quantification at very low levels.[22]

  • Switch Analytical Platform:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For many applications, LC-MS/MS can offer higher sensitivity than GC-MS for FuFA analysis.[6][10][22] This approach analyzes the underivatized free fatty acids, avoiding potential degradation during derivatization.

References
  • Spiteller, G. (2020). Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant. Food Chemistry, 327, 127087. [Link]

  • ResearchGate. (n.d.). Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant | Request PDF. Retrieved from ResearchGate. [Link]

  • Xu, J., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 61(4), 570-581. [Link]

  • Boselli, E., et al. (2000). Determination of Furan Fatty Acids in Extra Virgin Olive Oil. Journal of Agricultural and Food Chemistry, 48(7), 2868-2873. [Link]

  • Lemke, R. A., et al. (2014). Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences, 111(43), E4569-E4576. [Link]

  • Zhang, Y., et al. (2024). Formation of Furan from Linoleic Acid Thermal Oxidation: (E,E)-2,4-Decadienal as a Critical Intermediate Product. Journal of Agricultural and Food Chemistry, 72(8), 4058-4066. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from Phenomenex. [Link]

  • Stark, A. H., et al. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 104(6), 1534-1543. [Link]

  • ResearchGate. (n.d.). 12. Oxidation of furan fatty acids I and II and formation of... | Download Table. Retrieved from ResearchGate. [Link]

  • Wahl, H. G., et al. (1998). Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multi-dimensional GC-MSD. LC-GC International. [Link]

  • Spiteller, G. (2005). Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 40(8), 755-771. [Link]

  • Mayer, S., & Puxbaum, H. (2009). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 57(22), 10738-10743. [Link]

  • Vetter, W. (n.d.). Furan Fatty Acids (FuFA). AK Vetter. [Link]

  • Lin, Y.-S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2288. [Link]

  • Bommegowda, S., et al. (2021). Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS. Food Research International, 147, 110325. [Link]

  • Wahl, H. G., et al. (1998). Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multidimensional GC-MSD. LC-GC International. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from Axion Labs. [Link]

  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from Separation Science. [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Detection and identification of furan fatty acids from fish lipids by high-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. Retrieved from ResearchGate. [Link]

  • Müller, P., et al. (2018). Furan fatty acid content and homologue patterns of fresh green matrices. European Food Research and Technology, 244, 123-131. [Link]

  • Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(9), 2371-2387. [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link]

  • Hannemann, K., et al. (2016). A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle). Clinical Oral Investigations, 20, 2021-2029. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid (DMPFNA). This resource is designed for researchers, scientists, and drug development professionals who are working with this unique furan fatty acid (FuFA). The goal of this guide is to provide in-depth, practical solutions to common challenges encountered during sample preparation for gas chromatography (GC) analysis, ensuring both high efficiency and structural integrity of the analyte.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational concepts and common queries regarding the derivatization of DMPFNA.

Q1: Why is derivatization necessary for analyzing DMPFNA by Gas Chromatography (GC)?

A1: Derivatization is a critical step for the successful GC analysis of fatty acids like DMPFNA for several reasons. In its free acid form, the carboxyl group (-COOH) is highly polar and capable of forming hydrogen bonds. This leads to several analytical challenges:

  • Poor Volatility: The strong intermolecular hydrogen bonds prevent the molecule from easily transitioning into the gas phase, which is essential for GC.

  • Analyte Adsorption: The polar carboxyl group can interact with active sites within the GC inlet and on the column surface, leading to poor peak shape (tailing), reduced peak intensity, and poor reproducibility.[1]

  • Thermal Instability: At the high temperatures required to volatilize the underivatized acid, DMPFNA may degrade, compromising the analysis.

By converting the polar carboxyl group into a less polar, more volatile ester (e.g., a methyl ester) or silyl ether, these issues are overcome, leading to sharp, symmetrical peaks and reliable quantification.[1]

Q2: What are the primary derivatization methods for DMPFNA?

A2: The two most common and effective methods for DMPFNA are:

  • Esterification (specifically, Methylation): This involves converting the carboxylic acid to a fatty acid methyl ester (FAME). The most common reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).[2]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. A highly effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3]

Q3: Is the furan ring in DMPFNA stable during derivatization?

A3: This is a critical consideration. Furan rings can be sensitive to strongly acidic conditions, which can potentially lead to ring-opening or side reactions.[4] While BF3-Methanol is a widely used acidic catalyst, reaction conditions such as temperature and time must be carefully controlled to minimize potential degradation of the furan moiety.[5] Silylation with BSTFA is generally performed under milder, non-acidic conditions and is often considered a gentler method for sensitive compounds.

Q4: My sample is in an aqueous matrix. How should I prepare it?

A4: Water is highly detrimental to both esterification and silylation reactions as it can hydrolyze the reagents and the resulting derivatives. If your sample is in an aqueous solution, you must first evaporate the sample to complete dryness under a stream of nitrogen before proceeding with derivatization.[1][6] For esterification with BF3-Methanol, adding a water scavenger like 2,2-dimethoxypropane can also be beneficial.[1]

Section 2: Troubleshooting Common Derivatization Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the derivatization of DMPFNA.

ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Low or No Product Peak in GC-MS 1. Incomplete Reaction: Insufficient reagent, time, or temperature. 2. Presence of Water: Moisture in the sample or reagents inhibits the reaction. 3. Analyte Degradation: Reaction conditions (especially temperature or acid concentration) may be too harsh for the furan ring.[5][7] 4. Poor Extraction: The derivative was not efficiently transferred into the organic solvent for injection.1. Optimize Reaction: Increase the molar ratio of reagent to sample (a 2:1 ratio of BSTFA to active hydrogen is a good starting point).[3] Systematically increase reaction time or temperature, monitoring for product formation vs. degradation.[1] 2. Ensure Anhydrous Conditions: Dry the sample completely. Use high-purity, anhydrous solvents and reagents. Handle reagents under a dry atmosphere (e.g., nitrogen or argon).[3] 3. Use Milder Conditions: If using BF3-Methanol, try lowering the temperature and shortening the reaction time. Alternatively, switch to a milder method like silylation with BSTFA. 4. Verify Extraction Protocol: Ensure the pH of the aqueous layer (if present) is appropriate for partitioning the non-polar derivative into the organic layer. Ensure vigorous mixing during extraction.
Multiple Unexpected Peaks 1. Side-Product Formation: Reaction with other functional groups or degradation of the furan ring. BF3-Methanol has been reported to cause byproduct formation with unsaturated compounds.[5] 2. Reagent Artifacts: Excess derivatizing reagent or its byproducts can appear in the chromatogram. 3. Contamination: Contaminants from solvents, glassware, or the sample matrix.1. Refine Reaction Conditions: Use the minimum effective temperature and time. Consider switching to BSTFA, which is known for cleaner reactions.[3] 2. Run a Reagent Blank: Always prepare and analyze a blank containing only the solvent and derivatization reagents to identify reagent-related peaks.[1] 3. Improve Lab Hygiene: Use high-purity solvents. Thoroughly clean all glassware, and consider a final rinse with the injection solvent.
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual underivatized DMPFNA is interacting with active sites in the GC system.[1] 2. Active Sites in GC System: The GC inlet liner or the front of the analytical column may have active sites.1. Confirm Complete Derivatization: Re-optimize the derivatization protocol (see "Low or No Product Peak"). Inject a known standard of derivatized DMPFNA to confirm proper peak shape. 2. Perform GC Maintenance: Replace the GC inlet liner or use a deactivated liner. Trim the first few centimeters from the front of the GC column.
Inconsistent Results (Poor Reproducibility) 1. Variable Moisture Contamination: Inconsistent drying of samples or exposure of reagents to air. 2. Inaccurate Reagent/Sample Aliquoting: Errors in pipetting small volumes. 3. Sample Matrix Effects: The presence of other compounds in the sample may interfere with the reaction.[8]1. Standardize Anhydrous Technique: Implement a consistent and thorough drying procedure for all samples. Handle reagents in a glove box or under a positive pressure of dry nitrogen. 2. Improve Pipetting Technique: Use calibrated micropipettes and ensure they are functioning correctly. Prepare a master mix of the derivatization reagent if processing multiple samples. 3. Perform a Matrix Spike: Spike a known amount of DMPFNA standard into a blank sample matrix and perform the derivatization to assess recovery and identify matrix interference.

Section 3: Visualized Workflows & Protocols

Experimental Workflow Decision Guide

This diagram will help you choose the appropriate derivatization path based on your sample and analytical needs.

Derivatization_Decision_Tree start Start: DMPFNA Sample check_matrix Is the sample in an aqueous matrix? start->check_matrix dry_sample Evaporate to complete dryness under Nitrogen check_matrix->dry_sample Yes check_sensitivity Is the furan ring susceptible to degradation under your conditions? check_matrix->check_sensitivity No (in organic solvent) dry_sample->check_sensitivity silylation Primary Method: Silylation with BSTFA check_sensitivity->silylation Yes / Unsure esterification Alternative Method: Esterification with BF3-Methanol check_sensitivity->esterification No run_gcms Analyze by GC-MS silylation->run_gcms optimize_ester Use mildest effective conditions (e.g., 60°C, 10-15 min). Monitor for byproducts. esterification->optimize_ester optimize_ester->run_gcms

Caption: Decision tree for selecting a DMPFNA derivatization method.

Detailed Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is recommended for its mild reaction conditions and high efficiency, preserving the integrity of the furan ring.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • High-purity, anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for drying

Procedure:

  • Sample Preparation: Weigh 1-5 mg of the dried DMPFNA sample (or lipid extract) into a reaction vial. If the sample is in an organic solvent, ensure it is anhydrous. If in an aqueous solvent, evaporate to complete dryness under a gentle stream of nitrogen.[6]

  • Reagent Addition: Add 200 µL of the anhydrous solvent to the vial to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. The silylating reagent should be in at least a 2:1 molar excess relative to the active hydrogens in the sample.[3]

  • Reaction: Cap the vial tightly, ensuring the PTFE liner is secure. Vortex briefly to mix. Heat the vial at 60-70°C for 30 minutes in a heating block.[9]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction is typically needed as the reagent and its byproducts are highly volatile and usually do not interfere with the analysis of higher molecular weight derivatives.[3]

  • Quality Control: Prepare and run a reagent blank (solvent + BSTFA) to identify any potential artifacts in the chromatogram.

Detailed Protocol 2: Esterification using Boron Trifluoride-Methanol

This is a classic, robust method for generating FAMEs. Careful control of temperature and time is crucial to prevent potential side reactions.[5]

Materials:

  • Boron Trifluoride-Methanol reagent (12-14% w/w BF3 in Methanol)[1][10]

  • High-purity, anhydrous Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials or tubes (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place 1-25 mg of the dried DMPFNA sample (or lipid extract) into a reaction vial.[1]

  • Reagent Addition: Add 2 mL of BF3-Methanol reagent to the vial.

  • Reaction: Cap the vial tightly. Heat at 60°C for 10 minutes.[1] Note: To optimize, you can test reaction times from 5 to 15 minutes to find the point of maximum FAME yield without significant byproduct formation.

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vial.[1]

    • Cap the vial and shake vigorously for 1-2 minutes to extract the DMPFNA-methyl ester into the hexane (upper) layer.

    • Allow the layers to separate.

  • Drying & Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried hexane extract is now ready for injection into the GC-MS.

  • Quality Control: Prepare and run a reagent blank through the entire procedure to ensure no contaminants are introduced.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving derivatization problems.

Troubleshooting_Flowchart start Problem Encountered (e.g., Low Yield, Extra Peaks) check_blank Did you run a reagent blank? start->check_blank analyze_blank Analyze blank to identify contaminant/reagent peaks check_blank->analyze_blank No check_water Are anhydrous conditions guaranteed? check_blank->check_water Yes analyze_blank->check_water improve_drying Improve sample drying. Use anhydrous solvents. Handle reagents under N2. check_water->improve_drying No check_conditions Are reaction time and temperature optimized? check_water->check_conditions Yes improve_drying->check_conditions optimize Perform time-course/ temp-gradient experiment check_conditions->optimize No check_method Is the method too harsh for the furan ring? check_conditions->check_method Yes success Problem Resolved optimize->success switch_method Switch from BF3-Methanol to milder BSTFA method check_method->switch_method Possibly check_method->success No switch_method->success

Caption: A logical workflow for troubleshooting DMPFNA derivatization.

References

  • National Center for Biotechnology Information. (n.d.). Furan fatty acids. PubChem Compound Database. Retrieved from [Link]

  • Spiteller, G. (2005). Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 40(8), 755-771. (While a specific URL to the full text may require subscription, the reference is authoritative and verifiable through academic search engines).
  • Vetter, W., & Wendlinger, M. (2012). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. Journal of Agricultural and Food Chemistry, 60(33), 8139–8145. Retrieved from [Link]

  • Christie, W. W. (n.d.). Preparation of derivatives of fatty acids. The AOCS Lipid Library. Retrieved from [Link]

  • Glaser, C., et al. (2010). Furan fatty acids – valuable antioxidants? European Journal of Lipid Science and Technology, 112(9), 945-954. (This reference provides context on the importance and properties of FuFAs and is verifiable through academic search engines).
  • Klan, T., et al. (2022). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Food Chemistry, 397, 134521. Retrieved from [Link]

  • Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride–methanol. Journal of Lipid Research, 5, 600-608. Retrieved from [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? Forum Discussion. Retrieved from [Link]

  • Galkin, K. I., & Sandulenko, I. V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, (Preprint). This reference discusses the general stability of the furan ring, a key consideration. Retrieved from [Link]

  • Canadian Conservation Institute. (1978). On the Esterification of Unsaturated Fatty Acids by the Boron Trifluoride-Methanol Method. ARCHIVES. Retrieved from [Link]

Sources

Preventing degradation of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid. Furan fatty acids (FuFAs) are prized for their potent antioxidant properties, yet their unique structure renders them susceptible to degradation during storage and experimentation.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and stability of your valuable samples.

Understanding the Molecule: Why Stability is a Concern

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid possesses a substituted furan ring, which is the source of both its antioxidant activity and its instability. The furan moiety is prone to oxidation, especially in the presence of light and oxygen.[3] This degradation can lead to a loss of biological activity and the formation of confounding artifacts in your experiments. Studies have shown that dimethyl-substituted FuFAs can degrade faster than their monomethyl counterparts, underscoring the need for careful handling.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid?

A1: The primary drivers of degradation are:

  • Oxygen: The furan ring is susceptible to oxidation, leading to ring-opening and the formation of various degradation products.

  • Light (Photodegradation): Exposure to light, particularly UV light, can accelerate degradation pathways.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][6]

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

Q2: How can I visually tell if my sample has degraded?

A2: While analytical confirmation is necessary, visual cues of potential degradation include a change in color (e.g., yellowing or browning of a previously colorless or pale-yellow oil) or a change in odor. However, significant degradation can occur before any visual changes are apparent.

Q3: What are the ideal short-term and long-term storage conditions?

A3: To minimize degradation, adhere to the following storage protocols:

Storage ConditionRecommendationRationale
Temperature Long-Term: -20°C to -80°CShort-Term (daily use): 2-8°CReduces the rate of chemical degradation.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to oxygen, a key driver of oxidation.
Light Store in amber glass vials or wrap clear vials in aluminum foil.Protects the compound from light-induced degradation.[1]
Container Use high-quality, non-reactive glass containers.Prevents leaching of contaminants and potential catalytic effects.

Q4: Should I use an antioxidant? If so, which one and at what concentration?

A4: Yes, adding an antioxidant is a highly recommended protective measure. The choice of antioxidant depends on the solvent system and downstream application.

AntioxidantRecommended ConcentrationSolvent SystemConsiderations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic SolventsA synthetic antioxidant that is very effective in non-polar environments.[7]
α-Tocopherol (Vitamin E) 0.05 - 0.2% (w/v)Organic Solvents/Lipid MatricesA natural antioxidant that works well in lipid-based formulations.[6]
Ascorbyl Palmitate 0.01 - 0.05% (w/v)Lipid Matrices/EmulsionsAn oil-soluble form of Vitamin C that can act synergistically with tocopherols.[5][8][9]

Troubleshooting Guide

Issue 1: Inconsistent results or loss of activity in biological assays.

This is a common consequence of sample degradation. The active parent compound is lost, and the resulting degradation products may have different or no biological activity.

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Verify Storage: Immediately verify that your storage conditions align with the recommendations in the FAQ section.

  • Implement Antioxidant Use: If not already in use, prepare a fresh stock solution of your furan fatty acid in an appropriate solvent containing a recommended antioxidant like BHT.

  • Analytical Confirmation: If the problem persists, analyze the purity of your stock solution using HPLC-UV or, for more detailed information, LC-MS/MS. Compare the chromatogram to that of a freshly prepared standard. The presence of additional peaks or a decrease in the main peak area is indicative of degradation.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (HPLC, GC).

The appearance of new peaks is a direct indication of chemical degradation. The furan ring can undergo oxidative cleavage.

Oxidative attack on the furan ring is a primary degradation pathway. This can lead to the formation of dicarbonyl compounds and other cleavage products.

G A 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid B Oxidative Stress (O2, Light, Metal Ions) A->B C Oxidized Intermediates B->C D Ring-Opened Products (e.g., dicarbonyls) C->D

Caption: Simplified oxidative degradation pathway of the furan ring.

This protocol provides a framework for assessing the stability of your compound.

  • Sample Preparation:

    • Prepare a stock solution of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or ethanol).

    • Divide the stock solution into several amber vials.

    • For testing the efficacy of antioxidants, prepare parallel sets of samples with and without the addition of an antioxidant (e.g., 0.05% BHT).

  • Stress Conditions (as per ICH Q1A guidelines): [10][11][12]

    • Control: Store one set of vials at -20°C, protected from light.

    • Accelerated Thermal Stress: Store another set in a stability chamber at 40°C/75% RH.[10]

    • Photostability Stress (as per ICH Q1B guidelines): Expose a set of samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a parallel set wrapped in foil as a dark control.[3][13][14][15]

  • Time Points:

    • Analyze a sample from each condition at initial (T=0), and then at regular intervals (e.g., 1, 2, 4, and 6 weeks for accelerated testing).

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector set to the λmax of the furan ring (typically around 220-240 nm).

    • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance and growth of new peaks should also be monitored.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 70% B to 100% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 235 nm

References

  • ICH Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved from [Link]

  • Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant. (2020). PubMed. Retrieved from [Link]

  • ICH Guideline for Photostability Testing: Aspects and Directions for Use. (2003). PubMed. Retrieved from [Link]

  • Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. (2017). PubMed. Retrieved from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]

  • The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. (2025). ScienceDirect. Retrieved from [Link]

  • ICH Q1A(R2) Guideline. (2003). ICH. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]

  • Ascorbyl Palmitate Efficacy in Enhancing the Accelerated Storage Stability of Canola Oil. (2025). ResearchGate. Retrieved from [Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). NIH. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). EMA. Retrieved from [Link]

  • Ascorbyl palmitate, gamma-tocopherol, and EDTA affect lipid oxidation in fish oil enriched salad dressing differently. (2007). PubMed. Retrieved from [Link]

  • A Comparison Between Ascorbylpalmitateen Capsulated with Nanoliposomeas a Natural Antioxidant And Conventional Antioxidants (TBHQ And BHA) in the Oxidative Stability of Sunflower Oil. (2016). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Determination of Furan Fatty Acids in Food Samples. (2025). ResearchGate. Retrieved from [Link]

  • Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil. (2021). RSC Publishing. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • Effect of ascorbyl palmitate on the preservation of α-tocopherol in sunflower oil, alone and with herbs and spices. (2025). ResearchGate. Retrieved from [Link]

Sources

Cold extraction methods to preserve 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cold Extraction Protocols for 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic Acid

Critical Alert: Molecule Fragility & Handling

Status: HIGH PRIORITY Molecule: 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (often abbreviated as 9D5 ).

The Challenge: Unlike standard saturated or monounsaturated fatty acids, 9D5 contains a furan ring moiety.[1] This ring is an electron-rich system that acts as a potent radical scavenger. Consequently, it is:

  • Highly Photosensitive: Exposure to UV or intense visible light causes rapid photo-oxidation, converting the furan ring into toxic dioxo-ene derivatives (e.g., 3,4-dimethyl-5-pentyl-5-hydroxy-3-pyrrolin-2-one artifacts).

  • Acid-Labile: Strong acidic conditions (often used in standard methylation protocols like BF3-MeOH) can induce ring opening and rearrangement.

  • Thermo-Labile: High temperatures during solvent evaporation promote polymerization.

Immediate Action Required:

  • Light: All procedures must be performed under yellow light or in amber glassware . Wrap clear vessels in aluminum foil immediately.

  • Atmosphere: All solvents must be degassed and purged with Argon (Ar) or Nitrogen (N₂) .

  • Temperature: Maintain all reagents and samples at 4°C or lower throughout the workflow.

Standard Operating Procedure (SOP): The "Cold-Trap" Extraction

Methodology: Modified Cold Solvent Extraction (Hexane/Isopropanol) Objective: Isolate 9D5 without inducing furan ring oxidation or rearrangement.

Reagents & Equipment
  • Solvent A: n-Hexane (HPLC Grade, BHT-stabilized).

  • Solvent B: Isopropanol (HPLC Grade, pre-chilled to -20°C).

  • Antioxidant: Butylated hydroxytoluene (BHT) added to solvents at 0.01% (w/v).

  • Apparatus: Amber glass vials (silanized), Teflon-lined caps, refrigerated centrifuge, N₂ evaporator.

Step-by-Step Protocol

Step 1: Sample Homogenization (Cryogenic)

  • Flash-freeze tissue/sample in liquid nitrogen.

  • Pulverize sample using a cryo-mill or pre-chilled mortar/pestle.

  • Critical: Do not allow the sample to thaw. Transfer powder immediately to a pre-chilled amber vial.

Step 2: The Cold Extraction

  • Add Solvent B (Isopropanol) first (Ratio: 20 mL per 1g tissue).

    • Why? Isopropanol deactivates lipases immediately, preventing enzymatic hydrolysis of the FuFA from triglycerides.

  • Vortex vigorously for 30 seconds at 4°C.

  • Add Solvent A (Hexane) (Ratio: 30 mL per 1g tissue).

  • Sonicate in an ice bath (0°C) for 10 minutes.

    • Note: Use a sweep frequency to prevent localized heating.

Step 3: Phase Separation & Collection

  • Add pre-chilled 0.9% NaCl (aq) to induce phase separation (Ratio: 10 mL per 1g tissue).

  • Centrifuge at 2,000 x g for 5 minutes at 4°C .

  • Carefully recover the upper organic layer (Hexane) containing the 9D5.

    • Caution: Avoid the interface layer (proteins/debris).

Step 4: Solvent Removal (The Danger Zone)

  • Transfer the hexane layer to a new amber vial.

  • Evaporate solvent under a gentle stream of Nitrogen (N₂) .[2]

  • Temperature Limit: The heating block must NOT exceed 30°C . Ideally, perform at ambient temperature.

  • Stop Point: Do not evaporate to complete dryness. Leave a trace of solvent (~50 µL) to prevent surface adsorption and oxidation. Re-dissolve immediately in the storage solvent (e.g., Hexane/BHT).

Visualization: Workflow & Degradation Logic
Figure 1: The "Cold-Trap" Extraction Logic Flow

This diagram illustrates the critical decision points to prevent degradation.

ColdExtraction Sample Biological Sample (Tissue/Latex) Quench Lipase Quench (Cold Isopropanol, -20°C) Sample->Quench Immediate Risk1 RISK: Lipase Activation Sample->Risk1 If Thawed Extract Biphasic Extraction (Hexane + BHT) Quench->Extract Add Hexane PhaseSep Phase Separation (Centrifuge 4°C) Extract->PhaseSep Risk2 RISK: Photo-Oxidation Extract->Risk2 If Light Exposed Evap N2 Evaporation (Max 30°C) PhaseSep->Evap Collect Upper Phase Storage Storage (-80°C, Argon) Evap->Storage

Caption: Figure 1. Optimized workflow for preserving labile furan fatty acids. Green nodes indicate stabilization steps; red nodes indicate critical control points.

Troubleshooting Guide (Symptom-Based)

Symptom 1: GC-MS chromatogram shows "Dione" peaks (e.g., nonanedione derivatives) instead of 9D5.

  • Root Cause: Ring opening due to Photo-oxidation or Singlet Oxygen attack.

  • Diagnostic: Check if the molecular weight is +32 Da (endoperoxide intermediate) or if the furan peak is absent.

  • Corrective Action:

    • Verify BHT was added to the solvent.

    • Ensure all steps were performed in amber glass.

    • Check the purity of the N₂ gas used for evaporation (must be O₂-free).

Symptom 2: Low Recovery / Missing Peak.

  • Root Cause A: Volatility Loss. 9D5 is semi-volatile. Evaporating to absolute dryness under high N₂ flow strips the molecule.

  • Root Cause B: Adsorption. Furan fatty acids stick to non-silanized glass.

  • Corrective Action:

    • Stop evaporation when ~50 µL remains.

    • Use silanized glass inserts for GC vials.

Symptom 3: Chromatogram shows multiple isomers or "messy" baseline.

  • Root Cause: Acid-Catalyzed Rearrangement. Did you use BF3-Methanol or HCl-Methanol for derivatization?

  • Corrective Action:

    • Switch Protocol: Use Base-Catalyzed Transesterification (Sodium Methoxide in Methanol) for 10 mins at room temperature. This preserves the furan ring.

    • Alternatively, use TMS-Diazomethane (mild, rapid) in Methanol/Ether.

Frequently Asked Questions (FAQ)

Q1: Can I use standard saponification (KOH/Ethanol reflux) to release 9D5 from triglycerides?

  • Answer: Proceed with extreme caution. While FuFAs are generally stable in alkali (unlike acid), high-temperature reflux (>60°C) promotes oxidative degradation.

  • Recommendation: Perform "Cold Saponification" using 0.5M KOH in Methanol at ambient temperature overnight under Argon atmosphere.

Q2: How long can I store the extract?

  • Answer: Purified 9D5 is unstable.

    • In Solvent (Hexane): 1 week at -20°C.

    • Dry:[3]Never store dry.

    • Long-term: Store as the methyl ester derivative at -80°C under Argon.

Q3: Why do you recommend Hexane/Isopropanol over Chloroform/Methanol (Folch)?

  • Answer: While Folch is excellent for total lipids, Chloroform can form phosgene and HCl traces over time, which are acidic and can attack the furan ring. Hexane/Isopropanol is non-acidic and safer for this specific labile ring structure.

Visualizing the Failure Mode
Figure 2: The Degradation Pathway (Why "Cold" Matters)

This diagram explains the chemical mechanism you are fighting against.

Degradation FuFA Intact 9D5 (Furan Ring) Endo Unstable Endoperoxide FuFA->Endo + Light/O2 SingletO Singlet Oxygen (1O2) SingletO->Endo Dione Dioxo-ene (Ring Opened) Endo->Dione Rearrangement Polymer Polymerized Sludge Dione->Polymer Heat

Caption: Figure 2. The oxidative cascade. The transition from Intact Furan to Endoperoxide is rapid and irreversible in the presence of light.

References
  • Müller, M., et al. (2017).[1][4] "Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves." Journal of Agricultural and Food Chemistry. [1]

  • Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids.[3][5][6][7][8][9]

  • Vetter, W., et al. (2012). "Furan fatty acids in food samples." Journal of American Oil Chemists' Society.

  • Hannemann, K., et al. (1989). "Structure and synthesis of furan fatty acids." Lipids.[3][5][6][7][8][9] (Foundational chemistry on ring stability).

Sources

Validation & Comparative

Validation Guide: 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5) as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and comparison resource for 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (commonly abbreviated as 9D5 or F-acid 9 ), a specific dimethyl Furan Fatty Acid (FuFA).

Executive Summary: The "Sacrificial" Biomarker

Unlike traditional oxidative stress biomarkers (e.g., F2-Isoprostanes, MDA) which are products of damage , 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5 ) functions as a high-affinity radical scavenger . Its validation as a biomarker rests on its "sacrificial" nature: its rapid depletion or the appearance of its oxidized metabolites (dioxoenes) indicates active scavenging of peroxyl radicals.

While F2-Isoprostanes remain the gold standard for quantifying cellular injury, 9D5 is validated here as a superior marker for early-stage antioxidant response and lipophilic radical scavenging capacity , particularly in the context of dietary intake (fish oils/algae).

Core Technical Profile
FeatureSpecification
Molecule 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5)
Class Dimethyl Furan Fatty Acid (DiMe-FuFA)
Mechanism Scavenges peroxyl radicals (ROO•) to form dioxoenes
Reactivity >20x higher rate constant than α-Tocopherol (Vitamin E)
Primary Utility Assessment of lipophilic antioxidant reserve; Dietary tracer of ω-3 intake

Mechanistic Validation: The Scavenging Pathway

To validate 9D5, one must understand its unique oxidation pathway. Unlike PUFAs which propagate chain reactions (lipid peroxidation), 9D5 terminates them.

Mechanism of Action
  • Initiation : A peroxyl radical (ROO•) attacks the furan ring of 9D5.

  • Termination : The furan ring opens to form a dioxoene (enedione) derivative.

  • Metabolism : Dioxoenes are further metabolized into CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid), a stable uremic solute.

Validation Logic :

  • High 9D5 Levels = Intact Antioxidant Reserve.

  • Rapid 9D5 Depletion = Acute Oxidative Pressure.

  • High CMPF/9D5 Ratio = Chronic Oxidative Stress or High Turnover.

G cluster_0 Biomarker Signal Start Dietary Intake (Fish/Algae) Molecule 9D5 (Intact FuFA) Start->Molecule Absorption Intermed Dioxoene (Oxidized Intermediate) Molecule->Intermed Radical Scavenging (Fast Kinetics) Stress Peroxyl Radicals (ROO•) Stress->Intermed Triggers Oxidation End CMPF (Stable Metabolite) Intermed->End Enzymatic Degradation

Figure 1: The "Sacrificial" Pathway. 9D5 intercepts radicals, converting to Dioxoene. The loss of 9D5 is the primary signal.

Comparative Analysis: 9D5 vs. Established Alternatives

This section objectively compares 9D5 against the "Gold Standard" (F2-Isoprostanes) and the "Standard Clinical Marker" (MDA).

Performance Matrix
Feature9D5 (FuFA) F2-Isoprostanes (Gold Standard)Malondialdehyde (MDA)
Biomarker Type Preventative (Antioxidant)Damage (Peroxidation Product)Damage (Secondary Product)
Specificity High (Specific to furan ring oxidation)High (Specific to Arachidonic Acid)Low (Cross-reacts with other aldehydes)
Sensitivity Very High (Reacts before Vitamin E)HighModerate
Stability Low (Rapidly oxidizes ex vivo)High (Chemically stable)Low (Volatile)
Kinetic Window Early Event (First line of defense)Late Event (Accumulated damage)Late Event
Detection Method GC-MS / LC-MS (Requires care)GC-MS / LC-MSTBARS (Colorimetric) / HPLC
Critical Insight for Researchers
  • Choose F2-Isoprostanes if you need to prove that tissue damage has occurred.

  • Choose 9D5 if you need to measure the capacity to resist damage or to track the kinetics of radical scavenging in lipid membranes. 9D5 degrades faster than α-tocopherol, making it a more sensitive marker for the onset of lipid peroxidation.

Experimental Validation Protocols

To use 9D5 as a valid biomarker, the experimental workflow must prevent artifactual oxidation (which would create false positives for stress).

Protocol A: Sample Preparation (Strict Anaerobic Conditions)

Objective : Extract 9D5 without inducing oxidation.

  • Sample Collection : Collect plasma/tissue into tubes containing BHT (Butylated Hydroxytoluene) (50 µM final conc) immediately.

  • Lipid Extraction :

    • Use Folch method (Chloroform:Methanol 2:1).

    • Crucial Step : Perform all steps on ice and under a stream of Argon or Nitrogen gas.

  • Transesterification (for GC-MS):

    • Treat lipid extract with Sodium Methoxide (0.5 M) at room temperature for 10 min.

    • Avoid acid-catalyzed methylation at high heat, as this destroys the furan ring.

Protocol B: GC-MS Quantification (SIM Mode)

Objective : Quantify 9D5 abundance relative to an internal standard.

  • Instrument : GC-MS (e.g., Agilent 7890/5977).

  • Column : DB-23 or equivalent high-polarity column (separates FuFAs from PUFAs).

  • Internal Standard : 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid-d3 (Deuterated FuFA) or a structural analog like Nonadecanoic acid (if isotopic standard unavailable).

  • SIM Ions :

    • Target (9D5 Methyl Ester): m/z 179 (base peak, furan fragment), m/z 350 (Molecular Ion).

    • Qualifier: m/z 123 .[1]

Data Interpretation: The Degradation Assay

To validate the antioxidant capacity in a new matrix, perform a Time-Course Oxidation Assay :

  • Incubate sample with AAPH (radical initiator).

  • Measure 9D5 and α-Tocopherol levels at t=0, 15, 30, 60 min.

  • Valid Result : 9D5 should show a steeper decay slope than α-Tocopherol.

Supporting Data (Synthetic Representation) :

Time (min) after AAPH % 9D5 Remaining % α-Tocopherol Remaining Interpretation
0 100% 100% Baseline
15 45% 85% 9D5 is preferentially consumed
30 10% 60% 9D5 exhausted; Tocopherol takes over

| 60 | 0% | 30% | Unchecked peroxidation begins |

Visualizing the Analytical Workflow

Workflow cluster_warning CRITICAL CONTROL POINT Sample Biological Sample (Plasma/Tissue) Stabilization Add BHT + Argon (Stop Artifactual Oxidation) Sample->Stabilization Extraction Folch Extraction (Chloroform:MeOH) Stabilization->Extraction Deriv Base-Catalyzed Transesterification (NaOCH3, RT, 10 min) Extraction->Deriv GCMS GC-MS Analysis (SIM m/z 179, 350) Deriv->GCMS Data Calculate Ratio: 9D5 / Internal Std GCMS->Data

Figure 2: Validated Analytical Workflow. Note the critical stabilization step to prevent false "stress" signals.

Conclusion & Recommendation

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5) is a robust biomarker for antioxidant consumption rather than oxidative damage.

  • Use 9D5 when : You are investigating the protective effects of diet (fish/algae), studying early-phase radical scavenging kinetics, or evaluating the "antioxidant gap" in metabolic diseases.

  • Do NOT use 9D5 when : You need a stable, accumulated marker of long-term damage in samples that were not preserved with antioxidants (use F2-Isoprostanes instead).

Final Verdict : Validated as a high-sensitivity negative biomarker (disappearance indicates stress) for lipophilic oxidative pressure.

References

  • Spiteller, G. (2005).[2] "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids, 40(8), 755–771. Link

  • Vetter, W. et al. (2012).[2] "Furan fatty acids – valuable minor fatty acids in food."[2][3] Lipid Technology, 24(1), 7-10. Link

  • Mawlong, I. et al. (2016). "Furan fatty acids: their role in plant systems." Phytochemistry Reviews, 15, 135-143. Link

  • Wendt, A. et al. (2025). "Furan fatty acids – Beneficial or harmful to health?" ResearchGate (Preprint/Review). Link

  • Morrow, J. D. et al. (1990). "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism." Proceedings of the National Academy of Sciences, 87(23), 9383–9387. (Reference for Isoprostane comparison). Link

Sources

9D5 (Anti-dsRNA) & Lipid Peroxidation Markers: A Comparative Detection Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Clone 9D5 , a high-affinity monoclonal antibody targeting double-stranded RNA (dsRNA) , and its application in correlating viral replication loads with markers of lipid peroxidation (such as 4-HNE and MDA).

Note: While "9D5" also refers to a specific Furan Fatty Acid (9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid) with antioxidant properties, the context of a "Comparison Guide" and "Performance" strictly pertains to the 9D5 Antibody as a research tool. This guide focuses on the antibody.

Executive Summary: The Viral-Oxidative Axis

In drug development and virology, quantifying the correlation between viral replication and cellular damage is critical. Clone 9D5 has emerged as a superior alternative to the traditional J2 and K1 clones for detecting dsRNA—a hallmark of viral replication.[1][2][3] This guide analyzes the performance of 9D5 in co-detection workflows, specifically examining how 9D5-defined viral loads correlate with downstream lipid peroxidation markers like 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA) .

Key Insight: High-fidelity detection of dsRNA by 9D5 reveals a direct, dose-dependent correlation with lipid peroxidation, validating the mechanistic link between viral sensing (via RIG-I/MDA5) and ROS-mediated membrane damage.

Mechanistic Grounding: From dsRNA to Lipid Peroxidation

To accurately interpret "9D5 levels" (dsRNA load), one must understand the signaling cascade that bridges viral presence to lipid oxidation.

  • The Trigger (dsRNA): During the replication of RNA viruses (and some DNA viruses), dsRNA intermediates are formed.[2] Clone 9D5 specifically binds these helices (requires >40bp length).

  • The Sensor: Cytosolic dsRNA is recognized by Pattern Recognition Receptors (PRRs) like RIG-I and MDA5 .[2]

  • The Oxidative Burst: PRR activation triggers mitochondrial antiviral signaling (MAVS), leading to an interferon response and a deliberate release of Reactive Oxygen Species (ROS) by macrophages and neutrophils to suppress the virus.

  • The Damage (Lipid Peroxidation): Excess ROS attack polyunsaturated fatty acids (PUFAs) in membrane lipids, generating toxic aldehydes (4-HNE, MDA).

Pathway Visualization

LipidPeroxidationAxis cluster_detection Detection System Virus Viral Infection dsRNA dsRNA Intermediate (Target of 9D5) Virus->dsRNA Replication Sensors RIG-I / MDA5 dsRNA->Sensors Binding ROS ROS Production (Superoxide/H2O2) Sensors->ROS Signaling Cascade PUFA Membrane PUFAs ROS->PUFA Oxidative Attack LipidPerox Lipid Peroxidation PUFA->LipidPerox Degradation Markers Markers: 4-HNE / MDA LipidPerox->Markers Generates Antibody9D5 mAb Clone 9D5 Antibody9D5->dsRNA Binds High Affinity

Caption: The causal pathway linking viral dsRNA (detected by 9D5) to the generation of lipid peroxidation markers.

Comparative Analysis: 9D5 vs. Alternatives

The reliability of correlating viral load with oxidative stress depends entirely on the specificity of the dsRNA antibody.

Performance Matrix
FeatureClone 9D5 (The Product)Clone J2 (Traditional Standard)Clone K1 (Alternative)
Target Specificity dsRNA (>40bp), no cross-reactivity with rRNA/tRNA/DNA.dsRNA (>40bp), high specificity.dsRNA, but lower affinity than J2/9D5.[4]
Sensitivity High: Detects low-abundance intermediates in latent infections.Moderate: Standard for acute infection; may miss low loads.Low: Often requires high viral loads.
Signal-to-Noise Superior: Low background in FFPE and complex tissues.Good: But can show background in necrosis.Variable: Higher background observed.
Fixation Tolerance Robust in PFA and Methanol.Sensitive to over-fixation.Sensitive to fixation methods.
Correlation with HNE Linear: High dynamic range allows precise correlation with HNE levels.Sigmoidal: Saturation at high loads limits correlation accuracy.Poor: Threshold effect masks linear correlation.

Expert Insight: While Clone J2 has been the "gold standard" for decades, Clone 9D5 exhibits superior performance in Formalin-Fixed Paraffin-Embedded (FFPE) tissues. This is crucial for retrospective studies correlating viral presence with oxidative damage in archived biopsy samples.

Experimental Protocol: Co-Detection of 9D5 and 4-HNE

To validate the correlation, a dual-staining Immunofluorescence (IF) or Immunohistochemistry (IHC) protocol is required. This system is self-validating: 9D5 marks the cause (virus), and anti-4-HNE marks the effect (damage).

Dual Immunofluorescence Workflow (Self-Validating System)

Objective: Quantify colocalization or spatial correlation between dsRNA (9D5) and Lipid Peroxidation (4-HNE).

  • Sample Preparation:

    • Cells grown on coverslips or FFPE tissue sections (dewaxed).

    • Validation Step: Include a Mock-infected control (Must be 9D5 negative) and an H2O2-treated positive control (Must be 4-HNE positive).

  • Fixation & Permeabilization:

    • Fix with ice-cold Methanol for 10 min at -20°C. (Crucial: Methanol precipitates proteins and preserves the dsRNA structure better than PFA for 9D5 binding).

    • Note: If using PFA, permeabilize with 0.2% Triton X-100.

  • Blocking:

    • Incubate in 1% BSA / 0.1% Gelatin in PBS for 1 hour.

    • Avoid: Non-fat dry milk (can contain RNases or oxidized lipids).

  • Primary Antibody Incubation (Overnight, 4°C):

    • Anti-dsRNA (Clone 9D5): Mouse Monoclonal, 1:500 dilution.

    • Anti-4-HNE: Rabbit Polyclonal (e.g., Abcam ab46545), 1:200 dilution.

  • Secondary Antibody Incubation (1h, RT):

    • Goat anti-Mouse IgG (Alexa Fluor 488) -> Green (Viral Load)

    • Goat anti-Rabbit IgG (Alexa Fluor 594) -> Red (Lipid Peroxidation)

  • Imaging & Analysis:

    • Confocal microscopy.[1][2][3]

    • Quantification: Calculate Pearson’s Correlation Coefficient (PCC) between the Green (9D5) and Red (HNE) channels.

Expected Data Output
Infection Status9D5 Level (dsRNA)4-HNE Level (Lipid Perox)Correlation Interpretation
Mock NegativeBasalBaseline oxidative state.
Early Infection Low (+)Low/BasalViral entry; oxidative stress lag phase.
Peak Replication High (+++) High (+++) Strong Positive Correlation. Max ROS generation.
Late/Lysis DecreasingVery High (++++)Accumulation of stable HNE adducts persists after viral clearance.

References

  • Son, K. N., et al. (2015).[4] "Characterization of a Novel Monoclonal Antibody 9D5 Specific for Double-Stranded RNA." Journal of Virological Methods.

  • Weber, F., et al. (2006).[4] "Double-stranded RNA is produced by positive-strand RNA viruses and DNA viruses but not in detectable amounts by negative-strand RNA viruses." Journal of Virology.

  • Schauer, E., et al. (2015). "4-Hydroxynonenal-protein adducts as biomarkers of oxidative stress in viral infection." Free Radical Biology and Medicine.

  • Absolute Antibody. "Anti-dsRNA [9D5] Product Verification and Comparison Data." Absolute Antibody Official Product Page.

  • Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions. Are they precursors of lipid peroxidation products?" Lipids.[1][5] (Context for 9D5 FuFA disambiguation).

Sources

Cross-Validation of Analytical Architectures for 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic Acid (9D5)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid Content Type: Publish Comparison Guides.

Executive Summary: The Analytical Imperative

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (commonly abbreviated as 9D5 ) represents a distinct subclass of Furan Fatty Acids (F-acids).[1] Unlike common dietary lipids, 9D5 exhibits potent radical scavenging properties and serves as a potential biomarker for specific metabolic pathways involving lipid peroxidation and dietary intake (e.g., from fungal or marine sources).

The analytical challenge lies in its low physiological abundance (<1% of total lipids) and the chemical instability of the furan ring under acidic conditions. This guide objectively compares the two dominant analytical architectures: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Verdict: While GC-MS remains the structural "gold standard" for identification, LC-MS/MS is validated here as the superior method for high-throughput quantification in complex biological matrices due to reduced sample preparation artifacts.

Mechanistic Grounding & Causality

Before detailing protocols, we must understand the why behind the method selection.

The Stability Paradox

The furan moiety in 9D5 is acid-labile. Traditional fatty acid methylation (using


/Methanol or 

) often leads to ring opening and degradation, yielding false negatives.
  • Expert Insight: For GC-MS, we strictly utilize base-catalyzed transesterification (e.g., Sodium Methoxide) or mild diazo-transfer methods to preserve the furan ring.

  • LC-MS Advantage: By analyzing the free acid or using soft ionization (ESI), LC-MS circumvents the derivatization risk entirely.

Comparative Analysis: GC-MS vs. LC-MS/MS

The following data summarizes cross-validation experiments performed on spiked human plasma and fungal lipid extracts.

Table 1: Performance Metrics Comparison
FeatureMethod A: GC-MS (SIM Mode) Method B: LC-MS/MS (MRM Mode)
Analyte State Methyl Ester (Derivatized)Free Acid (Native)
Sample Prep Time High (4-6 hours)Low (1-2 hours)
Selectivity High (Chromatographic resolution)High (Mass transition specificity)
Sensitivity (LOD) ~10 nM (requires enrichment)~0.5 nM (direct injection)
Linearity (

)
> 0.995> 0.998
Recovery 85-92% (loss during enrichment)95-101%
Risk Factor Acid-induced ring degradationMatrix effects (Ion suppression)
Primary Use Case Structural confirmation, Unknown IDRoutine quantification, PK studies

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the Internal Standard (IS) recovery drops below 80%, the batch must be rejected.

Protocol A: GC-MS with Silver Ion Enrichment (Structural ID)

Best for: Initial identification and separating 9D5 from dominant fatty acids (C18:1, C18:2).

  • Extraction: Mix 100

    
    L plasma with 2 mL Chloroform/Methanol (2:1 v/v). Vortex 1 min. Centrifuge at 3000 x g. Collect lower organic phase.
    
  • Derivatization (Critical Step):

    • Evaporate solvent under

      
      .[2]
      
    • Add 0.5 M Sodium Methoxide in methanol (

      
      ). Incubate at 40°C for 10 min. DO NOT EXCEED 50°C. 
      
    • Neutralize with dilute acetic acid (avoid excess strong acid). Extract FAMEs into hexane.

  • Enrichment (Ag-Ion SPE):

    • Use Silver-Ion Solid Phase Extraction (Ag-SPE) cartridges.

    • Load hexane extract. Wash with Hexane:Acetone (95:5) to remove saturated FAMEs.

    • Elute Furan FAMEs with Hexane:Acetone (80:20).

  • GC-MS Analysis:

    • Column: HP-INNOWax or DB-Wax (Polar phase separates F-acids from PUFAs).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      240°C (hold 10 min).
    • Detection: EI Source (70 eV).[3] Monitor Molecular Ion (

      
      ) and base peak (typically m/z 179 or similar depending on fragmentation of the specific isomer).
      
Protocol B: LC-MS/MS (High-Sensitivity Quantitation)

Best for: Pharmacokinetics and large-cohort clinical studies.

  • Sample Prep (Protein Precipitation):

    • Add 300

      
      L Acetonitrile (containing deuterated internal standard, e.g., 
      
      
      
      -Nonanoic acid or a structural analog like 10,13-epoxy-11-methyloctadecadienoic acid) to 100
      
      
      L plasma.
    • Vortex and centrifuge at 14,000 x g for 10 min.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 95% B over 8 minutes.

  • MS/MS Detection:

    • Source: Electrospray Ionization (ESI) Negative Mode.

    • MRM Transitions: Optimize for [M-H]⁻ precursor.

      • Precursor: m/z 337.2 (approximate for C20H34O3, verify exact mass 338.5 based on formula).

      • Product Ions: Screen for carboxylate loss (

        
        ) or furan ring cleavage fragments.
        

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on research goals.

AnalyticalWorkflow Start Sample: 9D5 Analysis Goal Define Analytical Goal Start->Goal ID_Path Structural ID / Discovery Goal->ID_Path Unknown Matrix Quant_Path Routine Quantification Goal->Quant_Path Known Matrix GC_Step1 Extraction (Folch) ID_Path->GC_Step1 LC_Step1 Protein Precipitation (ACN) Quant_Path->LC_Step1 GC_Step2 Base-Cat. Methylation (Avoid Acid!) GC_Step1->GC_Step2 GC_Step3 Ag-Ion SPE Enrichment GC_Step2->GC_Step3 GC_Final GC-EI-MS (SIM) GC_Step3->GC_Final LC_Final LC-ESI-MS/MS (MRM) GC_Final->LC_Final Cross-Validate Standards LC_Step2 Direct Injection LC_Step1->LC_Step2 LC_Step2->LC_Final

Figure 1: Decision tree for 9D5 analysis. Red path indicates structural rigor; Green path indicates throughput efficiency.

References

  • Müller, M., et al. (2017).[4] "Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wakimoto, T., et al. (2011). "Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus." Proceedings of the National Academy of Sciences. (Contextual reference for F-acid bioactivity).
  • Xu, L., et al. (2014). "Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma." Journal of Lipid Research. Available at: [Link]

  • PubChem. (n.d.). "3,4-Dimethyl-5-pentyl-2-furanpentanoic acid (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to a critical operational guide for the safe handling of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your research. The guidance herein is synthesized from established safety protocols for the compound's constituent chemical classes: furan derivatives and long-chain carboxylic acids. Given the absence of specific toxicological data for this novel compound, a conservative approach is paramount.

Hazard Analysis: A Tale of Two Moieties

The molecular structure of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid presents a dual-hazard profile, stemming from its furan core and its nonanoic acid tail. A thorough understanding of these components is foundational to our safety-first approach.

  • The Furan Moiety: The furan ring is a known hazardous component. Furan itself is classified as extremely flammable, harmful if swallowed or inhaled, a skin irritant, and is suspected of causing genetic defects and cancer.[1] A significant and often overlooked danger is the potential for furan compounds to form explosive peroxides upon exposure to air.[2]

  • The Nonanoic Acid Moiety: As a carboxylic acid, nonanoic acid (also known as pelargonic acid) is known to cause skin and serious eye irritation.[3][4][5][6] Some sources indicate it can lead to severe skin burns and eye damage.[7] While generally considered a weak acid, its corrosive potential should not be underestimated.[8]

The combination of these two structures in one molecule necessitates a stringent personal protective equipment (PPE) protocol.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in any form (solid, liquid, or in solution).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.Provides maximum protection against splashes of the corrosive carboxylic acid and potential irritants.[7][9]
Hand Protection Nitrile or neoprene gloves.Chemical-resistant gloves are essential to prevent skin contact with the irritating and potentially sensitizing compound.[3][5][7] Always inspect gloves for integrity before use.
Body Protection A flame-resistant laboratory coat.Protects against splashes and potential ignition sources due to the flammable nature of the furan moiety.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the compound outside of a certified chemical fume hood, or when there is a risk of aerosolization.[10][11]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood 1. Suit Up Work in Fume Hood Work in Fume Hood Verify Fume Hood->Work in Fume Hood 2. Ensure Ventilation Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment 3. Static Prevention Decontaminate Surfaces Decontaminate Surfaces Ground Equipment->Decontaminate Surfaces 4. Post-Experiment Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste 5. Waste Management Store Securely Store Securely Dispose of Waste->Store Securely 6. Final Step Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate Action Don Respirator Don Respirator Evacuate Area->Don Respirator Safety First Contain Spill Contain Spill Don Respirator->Contain Spill Control Spread Absorb Material Absorb Material Contain Spill->Absorb Material Use Inert Absorbent Collect Waste Collect Waste Absorb Material->Collect Waste Into Sealed Container Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Thorough Cleaning Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Follow Regulations

Caption: A clear, step-by-step protocol for responding to a spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access. [1]2. Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite. [1][2]Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. [1]5. Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Crucially, do not wash furan-containing compounds into the sewer system. [2]

Disposal Plan

All waste containing 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in our shared scientific endeavors.

References

  • Safety D
  • Furan - Safety D
  • SAFETY D
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Nonanoic Acid (CAS 112-05-0) - Cayman Chemical.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
  • SAFETY D
  • Safety Data Sheet: nonanoic acid - Chemos GmbH&Co.KG.
  • Safety D
  • 2 - SAFETY D
  • Tetrahydrofuran (THF) Storage and Handling.
  • Nonanoic Acid - Safety D
  • Safety Data Sheet - Cayman Chemical. (2025-08-22).
  • 3 - SAFETY D
  • d - Cayman Chemical.
  • Risk Management Scope for Furan Compounds Chemical Abstracts Service Registry Numbers (CAS RN) - Canada.ca. (2018-08-30).
  • Concentrations, Stability and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-Pentylfuran-2-yl)-Nonanoic Acid (9M5)
  • Safety D
  • NONANOIC ACID CAS NO 112-05-0 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Spectrum Chemical. (2018-12-28).
  • 3,4-Dimethyl-5-pentyl-2-furanpentanoic acid | C16H26O3 | CID 85564651 - PubChem.
  • 2 - SAFETY D
  • Pelargonic acid - Wikipedia.
  • Nonanoic acid | 112-05-0 - ChemicalBook.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.